Fumaric acid (Standard)
Description
Fumaric acid is a butenedioic acid in which the C=C double bond has E geometry. It is an intermediate metabolite in the citric acid cycle. It has a role as a food acidity regulator, a fundamental metabolite and a geroprotector. It is a conjugate acid of a fumarate(1-).
Fumaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Fumaric acid is a natural product found in Phomopsis velata, Tropicoporus linteus, and other organisms with data available.
Fumaric acid is a precursor to L-malate in the Krebs tricarboxylic acid cycle. It is formed by the oxidation of succinate by succinate dehydrogenase. Fumarate is converted by fumarase to malate. A fumarate is a salt or ester of the organic compound fumaric acid, a dicarboxylic acid. Fumarate has recently been recognized as an oncometabolite. (A15199). As a food additive, fumaric acid is used to impart a tart taste to processed foods. It is also used as an antifungal agent in boxed foods such as cake mixes and flours, as well as tortillas. Fumaric acid is also added to bread to increase the porosity of the final baked product. It is used to impart a sour taste to sourdough and rye bread. In cake mixes, it is used to maintain a low pH and prevent clumping of the flours used in the mix. In fruit drinks, fumaric acid is used to maintain a low pH which, in turn, helps to stabilize flavor and color. Fumaric acid also prevents the growth of E. coli in beverages when used in combination with sodium benzoate. When added to wines, fumaric acid helps to prevent further fermentation and yet maintain low pH and eliminate traces of metallic elements. In this fashion, it helps to stabilize the taste of wine. Fumaric acid can also be added to dairy products, sports drinks, jams, jellies and candies. Fumaric acid helps to break down bonds between gluten proteins in wheat and helps to create a more pliable dough. Fumaric acid is used in paper sizing, printer toner, and polyester resin for making molded walls.
Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4, Array | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FUMARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FUMARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-16-1 | |
| Record name | Poly(fumaric acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3021518 | |
| Record name | Fumaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butenedioic acid (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | FUMARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Fumaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fumaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FUMARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Fumaric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
273 °C (open cup), 230 °C (closed cup), 273 °C | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FUMARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fumaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FUMARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Fumaric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³ | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FUMARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C | |
| Record name | Fumaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER | |
CAS No. |
110-17-8, 6915-18-0 | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fumaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumaric acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fumaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fumaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fumaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fumaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fumaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FUMARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C | |
| Record name | FUMARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3517 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FUMARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Fumaric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fumaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fumaric acid standard physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of fumaric acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Physical and Chemical Properties
Fumaric acid, a naturally occurring dicarboxylic acid, plays a crucial role in cellular metabolism.[1][2] It is the trans isomer of butenedioic acid, with its cis counterpart being maleic acid.[3] This stereochemistry significantly influences its physical and chemical properties. It presents as a white, odorless crystalline solid or powder with a fruit-like taste.[4][5]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of fumaric acid.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₄H₄O₄ | |
| Molecular Weight | 116.07 g/mol | |
| Appearance | White, odorless crystalline solid/powder | |
| Melting Point | 287 °C (549 °F; 560 K) (decomposes) | |
| Boiling Point | Sublimes at >200 °C; decomposes at 290 °C | |
| Density | 1.635 g/cm³ | |
| Vapor Pressure | 1.7 mmHg (at 165 °C) | |
| Crystal Structure | Monoclinic |
Table 2: Solubility Data
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |
| Water | 0.63 | 25 | |
| 0.70 | 25 | ||
| 1.07 | 40 | ||
| 2.4 | 60 | ||
| 9.8 | 100 | ||
| Ethanol (95%) | 5.76 | 30 | |
| Acetone | 1.72 | 29.7 | |
| Diethyl Ether | 1.01 | 25 | |
| Chloroform | 0.02 | 25 | |
| Benzene | Insoluble | - |
Table 3: Acid Dissociation Constants (pKa)
| Dissociation | pKa Value | Temperature (°C) | References |
| pKa₁ | 3.03 | 15 | |
| 3.02 | 25 | ||
| 2.86 ± 0.04 | Not Specified | ||
| pKa₂ | 4.44 | 15 | |
| 4.38 | 25 | ||
| 4.26 ± 0.04 | Not Specified |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of fumaric acid.
Melting Point Determination (Capillary Method)
The melting point of fumaric acid can be determined using the capillary tube method, a standard procedure for organic compounds.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded as the melting range. A narrow melting range is indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of fumaric acid is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a controlled rate.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.
-
Heating Rate: For an unknown sample, a rapid preliminary determination can be made. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
Solubility Determination
The solubility of fumaric acid in a given solvent at a specific temperature can be determined by creating a saturated solution and then quantifying the amount of dissolved solute.
Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature, and it is in equilibrium with undissolved solute. The concentration of the solute in the saturated solution represents its solubility.
Apparatus:
-
Constant temperature bath or shaker incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
-
Analytical instrument for quantification (e.g., HPLC-UV, pH meter for titration)
Procedure:
-
Preparation of Saturated Solution: An excess amount of fumaric acid is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the temperature of the bath) and immediately filtered to remove any undissolved solid.
-
Quantification: A known volume of the clear, saturated filtrate is diluted appropriately. The concentration of fumaric acid in the diluted sample is then determined using a suitable analytical method. For instance, if using titration, the sample would be titrated with a standardized solution of sodium hydroxide.
-
Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor, and is typically expressed in grams per 100 mL or moles per liter.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of fumaric acid, a dicarboxylic acid, can be accurately determined by potentiometric titration.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of a particular carboxylic acid group have been neutralized.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
Standard pH buffers for calibration
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: A precisely weighed amount of fumaric acid is dissolved in a known volume of deionized water.
-
Titration: The fumaric acid solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The solution is then titrated with the standardized NaOH solution, added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of NaOH, allowing the solution to stabilize before taking a reading. The additions should be smaller near the equivalence points.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points (where the slope is steepest) are identified. The pKa₁ is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. The pKa₂ is the pH at the point halfway between the first and second equivalence points.
Signaling Pathways and Biological Relevance
Fumaric acid is not only a key metabolite but also a signaling molecule with significant implications in both normal physiology and disease, making it a molecule of interest for drug development.
Krebs Cycle (Citric Acid Cycle)
Fumaric acid is a central intermediate in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
References
- 1. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.bad.org.uk [cdn.bad.org.uk]
- 3. infinitalab.com [infinitalab.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. The proto-oncometabolite fumarate binds glutathione to amplify ROS-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity: A Technical Guide to Fumaric Acid Specifications for Researchers
For scientists and professionals in research and drug development, the purity and characterization of reagents are paramount. This guide provides an in-depth look at the specifications for high-purity fumaric acid, often aligned with ACS (American Chemical Society) Reagent Grade standards, ensuring reliability and reproducibility in experimental outcomes.
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid cycle and finds wide application in the pharmaceutical industry as an excipient, a pH modifier, and a starting material for the synthesis of active pharmaceutical ingredients (APIs). The stringent quality requirements for these applications necessitate a thorough understanding of its purity profile and the analytical methods used for its verification. While the official ACS monograph for fumaric acid may not be readily accessible, the specifications provided by major chemical suppliers for their high-purity grades serve as a reliable benchmark.
Quantitative Specifications for High-Purity Fumaric Acid
The following table summarizes the typical quantitative specifications for high-purity fumaric acid, comparable to ACS Reagent Grade standards. These parameters are critical for ensuring the identity, strength, quality, and purity of the substance.
| Parameter | Specification |
| Assay (on anhydrous basis) | 99.5% - 100.5% |
| Melting Point | 298°C - 300°C (sublimes) |
| Residue on Ignition | ≤ 0.1% |
| Water (H₂O) | ≤ 0.5% |
| Heavy Metals (as Pb) | ≤ 10 ppm (0.001%) |
| Maleic Acid | ≤ 0.1% |
| Insoluble Matter in Water | ≤ 0.05% |
Experimental Protocols for Key Quality Control Tests
Detailed methodologies are essential for the accurate assessment of fumaric acid's purity. Below are the protocols for the principal tests cited in the specifications.
Assay (Acidimetric Titration)
This method determines the percentage purity of fumaric acid by titrating it with a standardized solution of a strong base.
Principle: Fumaric acid, a diprotic acid, reacts with two equivalents of sodium hydroxide. The endpoint is determined using a pH indicator.
Apparatus:
-
Analytical balance
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Magnetic stirrer and stir bar
Reagents:
-
Fumaric acid sample
-
Standardized 0.5 N Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Methanol
Procedure:
-
Accurately weigh approximately 1 g of the fumaric acid sample and transfer it to a 250 mL Erlenmeyer flask.
-
Add 50 mL of methanol and warm gently on a steam bath to dissolve the sample.
-
Cool the solution to room temperature.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate with standardized 0.5 N NaOH solution until the first appearance of a persistent pink color.
-
Record the volume of NaOH solution used.
-
Perform a blank titration with 50 mL of methanol and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
N_NaOH = Normality of the NaOH solution
-
29.02 = milliequivalent weight of fumaric acid
-
W_sample = Weight of the fumaric acid sample (g)
Residue on Ignition (Sulfated Ash)
This test measures the amount of non-volatile inorganic impurities in the sample.
Principle: The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts to their more stable sulfates. The weight of the remaining residue is then determined.
Apparatus:
-
Porcelain or platinum crucible
-
Muffle furnace
-
Bunsen burner
-
Analytical balance
-
Desiccator
Reagents:
-
Fumaric acid sample
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Heat a clean crucible in a muffle furnace at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.
-
Accurately weigh about 2 g of the fumaric acid sample into the crucible.
-
Moisten the sample with a few drops of concentrated sulfuric acid.
-
Gently heat the crucible over a Bunsen burner until the sample is thoroughly charred.
-
Cool the crucible and add a few more drops of concentrated sulfuric acid.
-
Heat again until white fumes are no longer evolved.
-
Ignite the crucible in the muffle furnace at 600 ± 50°C until all carbonaceous matter is consumed.
-
Cool the crucible in a desiccator to room temperature and weigh accurately.
-
Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.
Calculation:
Heavy Metals
This test limits the content of metallic impurities that are colored by sulfide ions.
Principle: The color produced by the reaction of heavy metals with a sulfide source in the sample solution is compared to the color of a standard lead solution under the same conditions.
Apparatus:
-
Nessler tubes (50 mL)
-
Pipettes and volumetric flasks
Reagents:
-
Fumaric acid sample
-
Lead (Pb) standard solution (10 ppm)
-
Dilute acetic acid
-
Thioacetamide-glycerin base TS or Hydrogen sulfide TS
Procedure:
-
Test Preparation: Dissolve 2 g of the sample in 25 mL of water.
-
Standard Preparation: Pipette 2 mL of the standard lead solution (10 ppm) into a Nessler tube and dilute to 25 mL with water.
-
Monitor Preparation: Prepare a solution as in the Standard Preparation, but add 2 g of the sample.
-
To each of the three solutions, add 2 mL of dilute acetic acid and 10 mL of the sulfide source (e.g., thioacetamide-glycerin base TS).
-
Dilute to 50 mL with water, mix, and allow to stand for 5 minutes.
-
View the solutions downwards over a white surface. The color of the Test Preparation should not be darker than that of the Standard Preparation. The color of the Monitor Preparation should be equal to or darker than the Standard Preparation.
Maleic Acid (by High-Performance Liquid Chromatography - HPLC)
This method provides a specific and sensitive way to quantify the maleic acid impurity.
Principle: The sample is dissolved and separated on a reversed-phase HPLC column. The concentration of maleic acid is determined by comparing its peak area to that of a maleic acid standard.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Fumaric acid sample
-
Maleic acid reference standard
-
Mobile phase: A suitable buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), filtered and degassed.
-
Diluent: Mobile phase or water.
Procedure:
-
Standard Preparation: Accurately weigh a quantity of maleic acid reference standard to prepare a solution with a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh a quantity of the fumaric acid sample to prepare a solution with a known concentration (e.g., 10 mg/mL).
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer/methanol mixture.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Inject the Standard Preparation and the Sample Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for maleic acid.
Calculation:
Where:
-
Area_sample = Peak area of maleic acid in the sample chromatogram
-
Area_standard = Peak area of maleic acid in the standard chromatogram
-
Conc_standard = Concentration of maleic acid in the Standard Preparation
-
Conc_sample = Concentration of fumaric acid in the Sample Preparation
Visualizing Quality Control and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of quality control for fumaric acid and a typical experimental workflow where it might be used.
Caption: Quality control workflow for Fumaric Acid.
Caption: Typical experimental workflow using Fumaric Acid.
The Pivotal Role of Fumaric Acid in the TCA Cycle: An In-depth Technical Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumaric acid, an essential intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism. In the context of cell culture, its significance extends beyond bioenergetics, acting as a critical signaling molecule that can modulate cellular processes and influence the production of biotherapeutics. This technical guide provides a comprehensive overview of the multifaceted role of fumaric acid in the TCA cycle for cell culture applications. It delves into the quantitative effects of TCA cycle intermediate supplementation on cell culture performance, details key experimental protocols for metabolic analysis, and visually elucidates the intricate signaling pathways influenced by fumarate. This guide is intended to be a valuable resource for researchers and professionals in the field of cell culture and drug development, offering insights to optimize cell culture processes and understand the broader implications of cellular metabolism.
Fumaric Acid: A Linchpin of the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, also known as the Krebs cycle, is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. This metabolic pathway is fundamental for generating energy in the form of adenosine triphosphate (ATP) and providing precursors for the biosynthesis of amino acids, fatty acids, and other vital molecules.
Fumaric acid, or its ionized form fumarate, is a crucial intermediate in this cycle. It is formed from succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently converted to L-malate by the enzyme fumarate hydratase (FH). This hydration reaction is a critical step for the continuation of the cycle and the ultimate generation of NADH and FADH₂, which are essential for ATP production through oxidative phosphorylation.
In the context of industrial cell culture, particularly with Chinese Hamster Ovary (CHO) cells, maintaining a robust and efficient TCA cycle is paramount for achieving high cell densities and maximizing the yield of recombinant proteins.[1] Supplementation of cell culture media with TCA cycle intermediates, including fumarate, has been explored as a strategy to enhance cellular metabolism and productivity.
Quantitative Impact of TCA Intermediate Supplementation on Cell Culture Performance
The supplementation of cell culture media with TCA cycle intermediates can significantly impact key performance parameters such as viable cell density (VCD), cell viability, and product titer. While direct quantitative data for fumaric acid supplementation is not extensively tabulated in publicly available literature, studies on related TCA cycle intermediates and other metabolic modulators in CHO cells provide valuable insights into the potential effects.
For instance, the addition of sodium butyrate, a known histone deacetylase inhibitor that also affects cellular metabolism, has been shown to enhance specific productivity. However, it often comes at the cost of reduced cell growth and viability.
Table 1: Effect of Sodium Butyrate Supplementation on CHO Cell Culture Performance
| Cell Line | Treatment | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at end of culture (%) | Specific Productivity Enhancement | Reference |
| CHO | Sodium Butyrate | ~20% decrease vs. control | ~30% decrease vs. control | Increased | [2] |
| CHO | Sodium Butyrate | Not specified | Increased apoptosis observed | 5-fold increase | [3] |
Note: This table illustrates the effects of a metabolic modulator. While not fumarate, it demonstrates the principle of supplementation impacting cell culture parameters. The effects of fumarate supplementation would need to be empirically determined but are anticipated to positively influence metabolic efficiency.
Studies have also shown that optimizing the culture environment, such as controlling pH through CO2 stripping, can lead to significant increases in product titer, highlighting the sensitivity of cellular metabolism to process parameters.[4]
Fumarate as a Signaling Molecule: Beyond the TCA Cycle
Beyond its energetic role, fumarate has emerged as a critical signaling molecule, or "oncometabolite," particularly when it accumulates due to mutations in the fumarate hydratase (FH) gene. This accumulation is associated with a hereditary cancer syndrome known as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). The signaling functions of fumarate are primarily mediated through a process called succination, where fumarate covalently modifies cysteine residues on proteins, altering their function.
Activation of the Nrf2 Antioxidant Pathway
Fumarate can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. Fumarate can succinate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes. Dimethyl fumarate (DMF), a fumaric acid ester, is an approved therapeutic that leverages this mechanism.
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)
Accumulated fumarate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), which targets it for degradation under normoxic conditions. By inhibiting PHDs, fumarate leads to the stabilization of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia. Stabilized HIF-1α translocates to the nucleus and activates genes involved in angiogenesis, glucose metabolism, and cell survival.
Disruption of Iron Signaling
Fumarate can also disrupt cellular iron homeostasis by succinating Iron Regulatory Protein 2 (IRP2). IRP2 is a key regulator of iron metabolism that binds to iron-responsive elements (IREs) in the untranslated regions of mRNAs for ferritin (an iron storage protein) and the transferrin receptor (involved in iron uptake). Fumarate-mediated succination of IRP2 inhibits its ability to repress the translation of ferritin mRNA.[5] This, combined with Nrf2-mediated transcriptional activation of ferritin genes, leads to increased intracellular ferritin levels, which can promote cell proliferation.
Experimental Protocols
A thorough understanding of fumarate's role in cell culture necessitates robust experimental methodologies. The following sections provide detailed protocols for key assays.
Fumarase (Fumarate Hydratase) Activity Assay
This spectrophotometric assay measures the activity of fumarase by monitoring the increase in absorbance at 240-250 nm as fumarate is converted to L-malate.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer with UV capabilities
-
Cell lysate or mitochondrial fraction
-
Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
L-Malic acid solution (substrate)
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) or prepare mitochondrial fractions by differential centrifugation.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Dilute the lysate to a suitable concentration (e.g., 20-30 µg of protein in 20 µL) with distilled water.
-
-
Assay Setup:
-
Add 20 µL of each prepared sample to triplicate wells of a 96-well UV-transparent plate.
-
Prepare a blank well containing 20 µL of lysis buffer.
-
-
Reaction Initiation and Measurement:
-
Set the spectrophotometer to read absorbance at 250 nm in kinetic mode at a controlled temperature (e.g., 25°C or 37°C).
-
Add 200 µL of Fumarase Assay Buffer containing a final concentration of 50 mM L-malic acid to each well.
-
Immediately start recording the absorbance every 30-60 seconds for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample by selecting a linear portion of the kinetic curve.
-
Subtract the rate of the blank from the sample rates.
-
Calculate the fumarase activity using the Beer-Lambert law, with the molar extinction coefficient of fumarate at 250 nm being approximately 1.45 mM⁻¹cm⁻¹.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of the test compound (e.g., fumaric acid or its derivatives) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
13C Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. It involves feeding cells a substrate labeled with the stable isotope ¹³C (e.g., [U-¹³C₆]-glucose) and then measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Procedure Overview:
-
Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled tracer.
-
Isotopic Labeling Experiment: Culture cells in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Analytical Measurement: Analyze the ¹³C labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.
-
Flux Calculation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.
References
- 1. The Effect of Three Different Biomaterials on Proliferation and Viability of Human Dental Pulp Stem Cells (In-vitro Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrated ManNAc analog improves protein expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation control strategies to improve productivity and survival during CHO based production culture: A summary of recent methods employed and the effects of proliferation control in product secreting CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fumaric Acid as a Primary Metabolite Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of fumaric acid's properties, metabolic significance, and application as a primary standard in quantitative analytical studies. It is intended to serve as a comprehensive resource for professionals in research and drug development who require accurate and reproducible metabolite quantification.
Introduction: The Case for Fumaric Acid
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the central metabolic pathway of all aerobic organisms: the Tricarboxylic Acid (TCA) or Krebs cycle.[1][2] Its stable, crystalline structure and the availability of highly pure, certified reference materials make it an excellent candidate for a primary standard in metabolomics and other quantitative biochemical assays.[3][4] Unlike other standards that may interact with complex biological matrices, fumaric acid demonstrates robust performance across multiple analytical platforms, ensuring high accuracy and reproducibility.
This document details the essential physicochemical properties, certified specifications, and detailed experimental protocols for the effective use of fumaric acid as a primary metabolite standard.
Physicochemical and Certified Reference Material (CRM) Properties
The reliability of quantitative analysis hinges on the quality of the standard. Fumaric acid is available as a Certified Reference Material (CRM), produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and confidence in its purity and concentration.
Table 1: Physicochemical Properties of Fumaric Acid
| Property | Value |
| IUPAC Name | (2E)-But-2-enedioic acid |
| Molecular Formula | C₄H₄O₄ |
| Molecular Weight | 116.07 g/mol |
| CAS Number | 110-17-8 |
| Appearance | White, odorless, crystalline powder |
| Melting Point | 287 °C (sublimes) |
| pKa₁ | 3.03 |
| pKa₂ | 4.44 |
| Solubility (in water at 25°C) | 6.3 g/L |
| Solubility (in other solvents) | Soluble in alcohol; slightly soluble in ether and acetone. |
Table 2: Typical Specifications for Fumaric Acid CRM
| Parameter | Specification |
| Purity (anhydrous basis) | ≥99.5% |
| Water Content (Karl Fischer) | ≤0.5% |
| Residue on Ignition | ≤0.1% |
| Heavy Metals (as Pb) | ≤10 ppm |
| Maleic Acid (impurity) | ≤0.1% |
Storage and Handling: Fumaric acid is chemically stable at room temperature. For use as a primary standard, it should be stored in a well-closed container in a cool, dry place, protected from direct sunlight and moisture to prevent clumping and degradation.
Metabolic Significance: The Krebs Cycle
Fumaric acid (as its conjugate base, fumarate) is a critical intermediate in the Krebs cycle, a series of reactions that generate energy (ATP) and reducing equivalents (NADH, FADH₂). It is formed from the oxidation of succinate and is subsequently hydrated to form malate. Understanding its position in this central pathway is crucial for its application in metabolic studies.
Experimental Workflows and Protocols
The following section provides a general workflow and detailed protocols for using fumaric acid as a standard in common analytical techniques.
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC-UV
This protocol is adapted for the quantification of fumaric acid or for use as an external standard to quantify other analytes.
-
Objective: To separate and quantify fumaric acid from a sample matrix.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Materials:
-
Fumaric Acid CRM
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, analytical grade)
-
Ultrapure water
-
C18 reverse-phase column (e.g., µ-Bondapark C18 or equivalent)
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a 0.5% (v/v) acetic acid solution in ultrapure water. Filter and degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fumaric Acid CRM and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample in the mobile phase to ensure the concentration falls within the calibration range. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: µ-Bondapark C18
-
Mobile Phase: 0.5% Acetic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: Ambient or controlled at 40°C
-
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of fumaric acid in the samples from the curve.
-
Protocol 2: Fumaric Acid as an Internal Standard for ¹H-NMR Metabolomics
Fumaric acid has been shown to be a superior internal standard for NMR analysis of biofluids, as it does not interact with the sample matrix and its peak does not overlap with most metabolites, unlike conventional standards like TSP.
-
Objective: To accurately quantify metabolites in protein-precipitated plasma or serum using fumaric acid as an internal standard.
-
Instrumentation: NMR Spectrometer (≥500 MHz recommended).
-
Materials:
-
Fumaric Acid CRM
-
Methanol (ice-cold)
-
Phosphate buffer (e.g., 100 mM, pH 7.4) in D₂O
-
Human plasma or serum samples
-
-
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of Fumaric Acid CRM in the phosphate buffer/D₂O at a known concentration (e.g., 1 mM).
-
Sample Preparation: a. Thaw frozen plasma/serum samples at room temperature. b. In a microcentrifuge tube, add 400 µL of ice-cold methanol to 200 µL of the plasma/serum sample (a 2:1 ratio). c. Vortex thoroughly for 30 seconds to precipitate proteins. d. Incubate at -20°C for 20 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
NMR Sample Reconstitution: a. Reconstitute the dried extract in a precise volume (e.g., 600 µL) of the Fumaric Acid standard solution in phosphate buffer/D₂O. b. Vortex to ensure complete dissolution and transfer to an NMR tube.
-
NMR Data Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., with water suppression). A sufficient relaxation delay (D1) should be used for accurate quantification.
-
Quantification: Integrate the area of the fumaric acid singlet peak (at ~6.5 ppm in D₂O) and the peak(s) of the target metabolite(s). Calculate the concentration of the target metabolite (Cₓ) using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * Cₛ Where: I = peak integral area, N = number of protons for the peak, C = concentration, ₓ = target metabolite, and ₛ = fumaric acid standard.
-
Protocol 3: Quantitative Analysis by LC-MS/MS with Sample Stabilization
When analyzing exogenous fumaric acid in plasma, its rapid enzymatic conversion to malate by fumarase presents a significant challenge. This protocol includes a critical stabilization step.
-
Objective: To quantify fumarate in plasma samples while preventing its enzymatic degradation.
-
Instrumentation: LC-MS/MS system.
-
Materials:
-
Fumaric Acid CRM
-
Citric Acid (for stabilization)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Rat or human plasma stabilized with an anticoagulant (e.g., K₂EDTA)
-
-
Methodology:
-
Sample Collection and Stabilization: Immediately after collection, treat plasma with citric acid to inhibit fumarase activity. A final concentration of ~40 mM citric acid is effective.
-
Standard and Sample Preparation: a. Prepare a stock solution of Fumaric Acid CRM in a suitable solvent. b. Use a surrogate matrix (e.g., water or stripped plasma) containing the citric acid inhibitor to prepare calibration standards. c. For sample processing, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of stabilized plasma. d. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes. e. Transfer the supernatant for analysis.
-
LC-MS/MS Conditions:
-
LC Column: A suitable HILIC or reverse-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to retain and elute fumaric acid.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor the specific parent-to-daughter ion transitions for fumarate (e.g., m/z 115 -> 71).
-
-
Analysis: Construct a calibration curve using the surrogate matrix standards and quantify the fumarate in the biological samples.
-
Reference Data for Analysis
Table 3: NMR Chemical Shifts for Fumaric Acid
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| ¹H | D₂O | ~6.53 | Singlet |
| ¹H | DMSO-d₆ | ~6.62, ~13.1 (broad, COOH) | Singlet |
| ¹³C | (Not Specified) | ~135.2 (C=C), ~168.1 (C=O) | - |
Table 4: Key Fragments in Electron Ionization Mass Spectrometry (EI-MS)
| m/z | Identity | Description |
| 116 | [M]⁺ | Molecular Ion |
| 99 | [M-OH]⁺ | Loss of a hydroxyl group |
| 71 | [M-COOH]⁺ | Loss of a carboxyl group |
| 55 | [C₃H₃O]⁺ | Further fragmentation |
| 45 | [COOH]⁺ | Carboxyl group fragment |
Note: In ESI-MS (Negative Mode), the primary ion observed is the deprotonated molecule [M-H]⁻ at m/z 115.
Conclusion
Fumaric acid possesses the ideal characteristics of a primary metabolite standard. It is a fundamental, endogenous molecule with high stability and is commercially available as a high-purity, certified reference material. Its robust performance in diverse analytical techniques, including HPLC, NMR, and LC-MS, makes it a reliable choice for calibrating instruments and quantifying metabolites in complex biological samples. The detailed protocols and reference data provided in this guide equip researchers, scientists, and drug development professionals with the necessary tools to implement fumaric acid as a cornerstone for achieving accurate, reproducible, and reliable results in their quantitative studies.
References
Fumaric Acid: A Core Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, Biological Significance, and Experimental Protocols of Fumaric Acid and Its Derivatives.
Fumaric acid, a naturally occurring dicarboxylic acid, and its ester derivatives have garnered significant attention in the scientific community, particularly within the realms of drug development and biomedical research. This technical guide provides a comprehensive overview of fumaric acid, detailing its fundamental properties, synthesis methodologies, and its multifaceted role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a thorough examination of its therapeutic applications.
Core Physicochemical and Pharmacokinetic Properties
Fumaric acid (trans-butenedioic acid) is a white, crystalline solid with the chemical formula C₄H₄O₄.[1][2] Its fundamental properties are crucial for its application in research and pharmaceutical formulations.
Table 1: Physicochemical Properties of Fumaric Acid
| Property | Value | References |
| CAS Number | 110-17-8 | [1][3][4] |
| Molecular Weight | 116.07 g/mol | |
| Appearance | White crystalline solid/powder | |
| Melting Point | 287 °C (decomposes) | |
| Density | 1.635 g/cm³ | |
| pKa₁ | 3.03 | |
| pKa₂ | 4.44 | |
| Water Solubility | 0.63 g/100 mL at 25 °C | |
| Ethanol Solubility | 5.76 g/100 g at 30 °C | |
| LogP | 0.46 |
Synthesis of Fumaric Acid and Its Esters
The synthesis of fumaric acid and its pharmacologically important ester derivatives, such as dimethyl fumarate (DMF), can be achieved through various laboratory and industrial methods.
Industrial Production of Fumaric Acid
The primary industrial method for producing fumaric acid is through the catalytic isomerization of maleic acid. Maleic acid is readily available as a hydrolysis product of maleic anhydride, which is produced by the catalytic oxidation of benzene or butane. The isomerization is typically carried out in aqueous solutions at a low pH.
Laboratory Synthesis of Fumaric Acid and Dimethyl Fumarate
Several methods are suitable for the laboratory-scale synthesis of fumaric acid and its esters.
Experimental Protocol 1: Synthesis of Dimethyl Fumarate via Fischer Esterification
This protocol describes the synthesis of dimethyl fumarate from fumaric acid using a classic Fischer esterification reaction.
Materials:
-
Fumaric acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add 2.0 g of fumaric acid and 20 mL of methanol.
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the suspension.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Continue refluxing for 2 hours. The solid fumaric acid will gradually dissolve as it is converted to the more soluble dimethyl fumarate.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Dimethyl fumarate will crystallize out of the solution.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Allow the crystals to air dry. The product can be further purified by recrystallization from methanol if necessary.
The Role of Fumaric Acid and Its Esters in Cellular Signaling
Fumaric acid and its derivatives, particularly dimethyl fumarate (DMF) and monomethyl fumarate (MMF), are potent modulators of key cellular signaling pathways. Their therapeutic effects in diseases like psoriasis and multiple sclerosis are attributed to their ability to influence inflammatory and oxidative stress responses.
The Keap1-Nrf2 Antioxidant Response Pathway
A primary mechanism of action for DMF and MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, including those involved in glutathione synthesis.
Fumarate as an Oncometabolite
In certain cancers, particularly those with mutations in the fumarate hydratase (FH) gene, intracellular levels of fumarate can become highly elevated. This accumulation of fumarate can have profound effects on cellular metabolism and signaling, leading to its classification as an oncometabolite. High concentrations of fumarate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that are responsible for the degradation of hypoxia-inducible factor 1-alpha (HIF-1α). This leads to the stabilization of HIF-1α, even in the presence of oxygen (a state known as pseudohypoxia), which can promote tumor growth and angiogenesis.
Experimental Protocols for Studying Fumaric Acid's Biological Effects
The following protocols provide detailed methodologies for key experiments used to investigate the biological activities of fumaric acid and its derivatives.
Experimental Protocol 2: Western Blot Analysis of Nrf2 Activation
This protocol details the steps for assessing the activation of Nrf2 in cell culture following treatment with DMF.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Dimethyl fumarate (DMF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of DMF or vehicle control for the specified time.
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Pellet the cells by centrifugation and resuspend in a hypotonic buffer.
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse with a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control.
Experimental Protocol 3: Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding
This protocol outlines the procedure for determining the in vivo binding of Nrf2 to the promoter regions of its target genes.
Materials:
-
Cell culture reagents
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-Nrf2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HO-1, NQO1)
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Cell Lysis: Treat cells with DMF to induce Nrf2 activation. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and resuspend in a lysis buffer. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-Nrf2 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes. Analyze the results to determine the fold enrichment of Nrf2 binding compared to the IgG control.
Experimental Protocol 4: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a method for quantifying changes in intracellular GSH levels in response to DMF treatment.
Materials:
-
Cell culture reagents
-
DMF
-
GSH/GSSG-Glo™ Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate. Allow cells to adhere and then treat with various concentrations of DMF for the desired time points.
-
Assay Procedure:
-
Follow the manufacturer's instructions for the GSH/GSSG-Glo™ Assay.
-
This typically involves lysing the cells and then adding a luciferin-based reagent that produces a luminescent signal proportional to the amount of GSH present.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Normalize the GSH levels to the number of cells or total protein content.
Conclusion
Fumaric acid and its derivatives represent a class of compounds with significant therapeutic potential, largely owing to their ability to modulate fundamental cellular processes such as the antioxidant response and inflammation. This technical guide has provided a detailed overview of the core properties of fumaric acid, its synthesis, and its mechanisms of action. The inclusion of detailed experimental protocols aims to facilitate further research into the multifaceted roles of these compounds, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.
References
Fumaric Acid in Organic Solvents: A Technical Guide to Solubility and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of fumaric acid in various organic solvents. Fumaric acid, a key intermediate in the cellular metabolism of eukaryotes, is widely utilized in the pharmaceutical, food, and chemical industries. Its efficacy in formulations is often dictated by its solubility characteristics. This document offers quantitative solubility data, detailed experimental protocols for its determination, and visualizations of relevant biological pathways to support research and development activities.
Quantitative Solubility of Fumaric Acid
The solubility of fumaric acid is a critical parameter in its application, influencing dissolution rates, bioavailability, and reaction kinetics. The following tables summarize the quantitative solubility of fumaric acid in a range of common organic solvents at various temperatures.
Table 1: Solubility of Fumaric Acid in Alcohols
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Ethanol (95%) | 29.7 | 5.75[1] |
| 30 | 5.76[2][3] | |
| Propan-1-ol | 5.85 | 1.65[1] |
| 11.85 | 2.00[1] | |
| 17.85 | 2.38 | |
| 23.85 | 2.79 | |
| 47.85 | 4.82 | |
| 78.65 | 9.86 | |
| Propan-2-ol | 5.85 | 2.13 |
| 17.85 | 3.31 | |
| 23.85 | 3.99 | |
| 47.85 | 6.99 | |
| 77.85 | 13.56 |
Table 2: Solubility of Fumaric Acid in Ketones and Ethers
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Acetone | 20 | 1.29 |
| 29.7 | 1.72 | |
| 30 | 1.72 | |
| Diethyl Ether | 25 | 0.72 |
| 25 | 1.01 |
Table 3: Solubility of Fumaric Acid in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Benzene | 25 | 0.003 |
| Carbon Tetrachloride | 25 | 0.027 |
| Chloroform | 25 | 0.02 |
| Xylene | 29.7 | 0.027 |
Note: Solubility data can vary slightly between sources due to differences in experimental conditions and analytical methods.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for consistent and reliable research. The following sections detail two common experimental methodologies for measuring the solubility of solid compounds like fumaric acid in organic solvents.
Gravimetric Method (Shake-Flask Method)
The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after evaporation of the solvent.
Detailed Methodology:
-
Preparation:
-
Accurately weigh a clean, dry evaporating dish.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
Ensure all glassware is thoroughly cleaned and dried to avoid impurities.
-
-
Saturation:
-
Add a known volume of the organic solvent to each vial.
-
Add an excess amount of fumaric acid to each vial to ensure a saturated solution is formed, with undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or water bath and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium. The temperature should be precisely controlled.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish.
-
Accurately weigh the evaporating dish containing the solution.
-
Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of fumaric acid until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again.
-
-
Calculation:
-
Weight of solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100
-
Synthetic Method with Laser Monitoring
The synthetic method involves observing the dissolution of a solid in a solvent as the temperature is changed. The temperature at which the last solid particle dissolves is considered the solubility temperature for that specific composition. A laser monitoring technique can be employed for precise detection of this endpoint.
Principle: A mixture of known composition (solute and solvent) is heated until all the solid dissolves. The disappearance of the solid phase is detected by monitoring the transmission of a laser beam through the solution.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of fumaric acid and the desired organic solvent into a sealed glass vessel equipped with a magnetic stirrer.
-
-
Apparatus Setup:
-
Place the vessel in a temperature-controlled jacket connected to a programmable thermostat.
-
Position a laser emitter on one side of the vessel and a photodetector on the opposite side to monitor the light transmission through the solution.
-
-
Measurement:
-
Start stirring the mixture at a constant rate.
-
Slowly increase the temperature of the vessel at a controlled rate (e.g., 0.1-0.5 °C/min).
-
Continuously monitor the intensity of the transmitted laser light. As the solid dissolves, the solution becomes clearer, and the light transmission increases.
-
-
Endpoint Detection:
-
The temperature at which the laser light intensity reaches a constant maximum value corresponds to the complete dissolution of the solid. This temperature is recorded as the solubility temperature for the prepared composition.
-
-
Data Collection:
-
Repeat the measurement with different compositions of fumaric acid and solvent to generate a solubility curve over a range of temperatures.
-
Visualization of Relevant Biological Pathways
Fumaric acid is a central molecule in cellular metabolism and its derivatives are used as therapeutics that modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these roles.
Citric Acid Cycle (Krebs Cycle)
Fumaric acid is an intermediate in the citric acid cycle, a key metabolic pathway that generates energy in aerobic organisms. It is formed from succinate by the enzyme succinate dehydrogenase.
Caption: Conversion of Succinate to Fumarate in the Citric Acid Cycle.
Nrf2 Signaling Pathway Activation by Dimethyl Fumarate
Dimethyl fumarate (DMF), an ester of fumaric acid, is a therapeutic agent known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This pathway plays a crucial role in protecting cells from oxidative stress.
Caption: Activation of the Nrf2 Antioxidant Pathway by Dimethyl Fumarate.
Conclusion
This technical guide provides essential data and methodologies for professionals working with fumaric acid. The tabulated solubility data offers a quick reference for formulation development, while the detailed experimental protocols provide a solid foundation for generating reliable in-house data. Furthermore, the visualization of fumaric acid's role in key biological pathways offers a broader context for its application in drug development and biomedical research. It is anticipated that this comprehensive resource will facilitate further innovation and application of fumaric acid across various scientific disciplines.
References
Fumaric Acid: A Comprehensive Technical Guide to pKa and Buffering Range in Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the acid dissociation constants (pKa) and buffering characteristics of fumaric acid in aqueous solutions. Fumaric acid, a dicarboxylic acid, plays a significant role in various biological processes and is a key excipient in pharmaceutical formulations. A thorough understanding of its ionization behavior and buffering capacity is crucial for its effective application in research and drug development.
Physicochemical Properties and Dissociation of Fumaric Acid
Fumaric acid (trans-butenedioic acid) is a white, crystalline solid with the chemical formula HOOC-CH=CH-COOH. As a diprotic acid, it can donate two protons in an aqueous solution, characterized by two distinct acid dissociation constants, pKa1 and pKa2. These constants represent the pH at which the acid is 50% dissociated at each of its carboxylic acid functional groups.
The first dissociation (pKa1) corresponds to the loss of a proton from one of the carboxylic acid groups, forming the hydrogen fumarate ion. The second dissociation (pKa2) involves the loss of the second proton, resulting in the fumarate ion. The equilibrium for these dissociation steps can be represented as follows:
H₂C₄H₂O₄ ⇌ H⁺ + HC₄H₂O₄⁻ (pKa1) HC₄H₂O₄⁻ ⇌ H⁺ + C₄H₂O₄²⁻ (pKa2)
The precise pKa values of fumaric acid are essential for predicting its charge state and solubility at a given pH, which in turn influences its biological activity and formulation characteristics.
Quantitative Data: pKa Values and Buffering Range
The pKa values for fumaric acid have been determined by various methods, with potentiometric titration being a common and accurate technique. The effective buffering range for a weak acid is generally considered to be within ±1 pH unit of its pKa value. Within this range, the acid and its conjugate base can effectively resist changes in pH upon the addition of an acid or a base.
| Parameter | Value (at 25°C) | Source |
| pKa1 | 3.03 | [1][2] |
| pKa2 | 4.44 | [1] |
| Effective Buffering Range 1 | pH 2.03 - 4.03 | |
| Effective Buffering Range 2 | pH 3.44 - 5.44 |
Note: The reported pKa values may vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.
Experimental Protocols
Determination of Fumaric Acid pKa Values by Potentiometric Titration
This protocol outlines the determination of the pKa values of fumaric acid using potentiometric titration with a standardized solution of sodium hydroxide.
Materials and Equipment:
-
Fumaric acid (analytical grade)
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of Fumaric Acid Solution: Accurately weigh approximately 0.58 g of fumaric acid (to prepare a 0.05 M solution) and dissolve it in approximately 100 mL of deionized water in a 250 mL beaker. Add a magnetic stir bar. To maintain a constant ionic strength, 0.75 g of KCl can be added.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH into the solution. Ensure the electrode is not in the path of the stir bar.
-
Titration: Begin stirring the solution at a moderate speed. Record the initial pH of the fumaric acid solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12. As you approach the equivalence points (expected around pH 3-4 and pH 4.5-5.5), add the titrant in smaller increments (e.g., 0.1 mL) to obtain a more detailed titration curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the two equivalence points (Veq1 and Veq2) from the points of inflection on the titration curve. These can be more accurately identified by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa1 is equal to the pH at half the first equivalence point (Veq1 / 2).
-
The pKa2 is equal to the pH at the midpoint between the first and second equivalence points ((Veq1 + Veq2) / 2).
-
Preparation and Evaluation of a Fumarate Buffer
This protocol describes how to prepare a fumarate buffer at a specific pH and experimentally verify its buffering capacity.
Materials and Equipment:
-
Fumaric acid
-
Sodium hydroxide (NaOH), solid or a concentrated solution
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Buffer Preparation:
-
To prepare a 0.1 M fumarate buffer at pH 4.0, for example, start by dissolving 1.16 g of fumaric acid in about 80 mL of deionized water in a 100 mL beaker.
-
While stirring and monitoring with a calibrated pH meter, slowly add a concentrated NaOH solution dropwise until the pH of the solution reaches 4.0.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.
-
-
Evaluation of Buffering Capacity:
-
Pipette 25 mL of the prepared fumarate buffer into two separate 100 mL beakers.
-
Acid Challenge: Titrate one of the buffer samples with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by at least one unit.
-
Base Challenge: Titrate the second buffer sample with 0.1 M NaOH. Add the NaOH in 0.5 mL increments, recording the pH after each addition until the pH increases by at least one unit.
-
Data Analysis: Plot the pH versus the volume of HCl or NaOH added. The resulting curve will show a relatively flat region, which represents the effective buffering range of the prepared fumarate buffer.
-
Visualizations
Caption: Dissociation equilibria of fumaric acid.
Caption: Experimental workflow for pKa determination.
This guide provides the foundational knowledge and practical protocols for understanding and utilizing the pKa and buffering properties of fumaric acid. Accurate determination and application of this data are essential for the successful formulation and development of pharmaceutical products and for various research applications.
References
Fumaric Acid Crystal Structure and Polymorphism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a critical intermediate in the Krebs cycle and is widely utilized in the food, pharmaceutical, and chemical industries.[1] Its solid-state properties, particularly its crystal structure and polymorphism, are of paramount importance as they can significantly influence its physical and chemical characteristics, such as solubility, stability, and bioavailability.[2][3] Understanding and controlling the polymorphic landscape of fumaric acid is therefore crucial for process optimization, formulation development, and ensuring product quality and performance.
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of fumaric acid. It details the known polymorphic forms, their crystallographic properties, and the experimental protocols for their preparation and characterization. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and relationships are visualized using Graphviz diagrams.
Polymorphic Forms of Fumaric Acid
Fumaric acid is known to exist in at least two polymorphic forms, commonly designated as Form I (or α-fumaric acid) and Form II (or β-fumaric acid). Form I is the commercially available and thermodynamically stable form under ambient conditions, while Form II is a metastable form.[2]
Data Presentation
The crystallographic and physicochemical properties of the two known polymorphs of fumaric acid are summarized in the tables below.
Table 1: Crystallographic Data of Fumaric Acid Polymorphs
| Property | Form I (α-Fumaric Acid) | Form II (β-Fumaric Acid) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Parameters | ||
| a | 7.619 Å | 5.264 Å |
| b | 15.014 Å | 7.618 Å |
| c | 6.686 Å | 4.487 Å |
| α | 90° | 106.85° |
| β | 112° | 86.33° |
| γ | 90° | 134.94° |
| Molecules per Unit Cell (Z) | 6 | 1 |
Citation:[4]
Table 2: Physicochemical Properties of Fumaric Acid Polymorphs
| Property | Form I (α-Fumaric Acid) | Form II (β-Fumaric Acid) |
| Appearance | Colorless crystalline solid, monoclinic prisms or leaflets | Fine crystalline powder |
| Density | 1.635 g/cm³ at 20°C | Not explicitly reported, but expected to be slightly lower than Form I |
| Melting/Sublimation Point | Sublimes at ~165°C, melts at 287°C (decomposes) | Sublimes at lower temperatures than Form I |
| Solubility in Water at 25°C | 0.63 g/100 mL | Expected to be higher than Form I due to its metastable nature |
| Solubility in Ethanol (95%) at 30°C | 5.76 g/100 g | Not explicitly reported |
| Thermodynamic Stability | Thermodynamically stable form at ambient conditions | Metastable form |
Experimental Protocols
Detailed methodologies for the preparation and characterization of fumaric acid polymorphs are crucial for reproducible research and development.
Preparation of Polymorphs
1. Preparation of Form I (α-Fumaric Acid) by Slow Evaporation Crystallization
-
Principle: This method relies on the slow evaporation of a solvent from a saturated solution of fumaric acid, allowing for the controlled growth of the thermodynamically stable Form I crystals.
-
Protocol:
-
Prepare a saturated solution of fumaric acid in a suitable solvent system, such as an ethanol-water mixture (e.g., 95:5 v/v), by dissolving an excess amount of fumaric acid with heating and stirring.
-
Filter the hot solution to remove any undissolved particles.
-
Transfer the clear solution to a clean crystallization dish or beaker.
-
Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Leave the container undisturbed at a constant temperature (e.g., room temperature) for several days to weeks.
-
Once well-formed crystals are observed, harvest them by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum at a low temperature.
-
2. Preparation of Form II (β-Fumaric Acid) by Sublimation
-
Principle: Sublimation involves the transition of a substance directly from the solid to the gas phase, followed by deposition back to the solid phase. This can yield metastable polymorphs that are not accessible from solution.
-
Protocol:
-
Place a small amount of commercially available fumaric acid (Form I) at the bottom of a sublimation apparatus.
-
Assemble the apparatus, which typically consists of a cold finger or a cooled surface for deposition.
-
Evacuate the system to a low pressure (e.g., using a vacuum pump).
-
Gently heat the bottom of the apparatus containing the fumaric acid to a temperature sufficient for sublimation (e.g., 130-160°C).
-
The sublimed fumaric acid will deposit as fine crystals of Form II on the cold surface.
-
After a sufficient amount of sublimate has been collected, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully collect the crystalline sublimate (Form II).
-
Characterization of Polymorphs
1. Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is a primary technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, resulting in a characteristic diffraction pattern.
-
Methodology:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Pack the powdered sample into a sample holder. Ensure a flat, level surface to avoid peak position errors.
-
Data Acquisition:
-
Instrument: A powder X-ray diffractometer with, for example, Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): Typically from 5° to 40°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended for good resolution.
-
-
Data Analysis: Compare the obtained diffractogram with known patterns of Form I and Form II to identify the polymorphic form.
-
2. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and relative thermal stability.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup:
-
Heating Rate: A typical heating rate is 10 °C/min. Faster rates can be used to minimize transformations of metastable forms.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
-
-
Data Acquisition: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above its melting or decomposition point (e.g., 300°C).
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, sublimation) and exothermic (crystallization) events. The melting point of Form I is typically observed around 287°C.
-
3. Raman Spectroscopy
-
Principle: Raman spectroscopy provides information about the vibrational modes of molecules. Different crystal packing in polymorphs leads to distinct Raman spectra, particularly in the low-frequency (lattice vibration) region.
-
Methodology:
-
Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.
-
Instrument Setup:
-
Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence.
-
Laser Power: Use a low laser power to avoid sample heating and potential phase transitions.
-
Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Collect the Raman spectrum over a relevant spectral range, including both the fingerprint region (400-1800 cm⁻¹) and the lattice region (<200 cm⁻¹).
-
Data Analysis: Compare the spectra of the different samples. Polymorphs will show differences in peak positions, intensities, and splitting.
-
Visualizations
Polymorphic Relationship and Preparation Methods
The following diagram illustrates the relationship between the two polymorphs of fumaric acid and the experimental methods used to obtain them.
References
Fumaric Acid: A Comprehensive Technical Guide to Hygroscopicity and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hygroscopic nature and appropriate storage conditions for fumaric acid. Fumaric acid, a key intermediate in the Krebs cycle, is widely utilized in the pharmaceutical, food, and chemical industries for its role as an acidulant, pH modifier, and starting material for synthesis. A thorough understanding of its interaction with moisture is critical for ensuring its stability, quality, and performance in various applications.
Hygroscopicity Profile of Fumaric Acid
Fumaric acid is widely characterized as a non-hygroscopic substance.[1] This property is attributed to its stable crystalline structure, which provides a significant advantage in formulations where moisture sensitivity is a concern. Unlike many other organic acids, such as citric or malic acid, fumaric acid exhibits a low affinity for water vapor, which contributes to its excellent physical stability and long shelf life.[1]
Quantitative Hygroscopicity Data
While fumaric acid is classified as non-hygroscopic, it is important to understand its behavior at various relative humidity (RH) conditions. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids.[2]
Table 1: Hygroscopicity Classification according to the European Pharmacopoeia [2]
| Classification | Weight Increase after 24h at 25°C and 80% RH |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and ≤ 2.0% |
| Hygroscopic | > 2.0% and ≤ 15% |
| Very hygroscopic | > 15% |
Based on available data and its well-established non-hygroscopic nature, fumaric acid's weight increase under these conditions is expected to be well below the 0.12% threshold.
Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of solvent absorption by a sample.[3] It is a highly sensitive method for determining moisture sorption isotherms.
Methodology:
-
Sample Preparation: A precisely weighed sample of fumaric acid (typically 5-10 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is recorded as the dry mass.
-
Sorption Phase: The relative humidity of the nitrogen stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold, for example, 0.002% per minute). The weight change at each RH step is continuously recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the weight change is monitored to assess for hysteresis.
-
Data Analysis: The change in mass at each relative humidity step is plotted against the RH to generate a moisture sorption isotherm. The percentage weight change is calculated relative to the initial dry mass.
Solubility Profile of Fumaric Acid
Fumaric acid exhibits limited solubility in water at room temperature, a characteristic that is often utilized in controlled-release formulations. Its solubility, however, increases significantly with temperature.
Quantitative Solubility Data
Table 2: Solubility of Fumaric Acid in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 0.63 |
| 100 | 9.8 |
Experimental Protocol: Determination of Aqueous Solubility
The equilibrium solubility of fumaric acid in water can be determined using the shake-flask method, a standard procedure outlined in pharmacopeias such as the USP.
Methodology:
-
Preparation of Saturated Solution: An excess amount of fumaric acid is added to a known volume of purified water in a sealed container (e.g., a screw-capped flask).
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C ± 0.5°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a mechanical shaker or a magnetic stirrer.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
-
Quantification: The concentration of fumaric acid in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate Analysis: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Stability and Storage Conditions
Fumaric acid is a chemically stable compound under normal storage conditions. Its stability is a key attribute for its use in pharmaceuticals and food products.
General Stability
Fumaric acid is resistant to oxidation under normal conditions and exhibits good thermal stability. However, like all chemicals, its stability can be affected by extreme conditions. Forced degradation studies are essential to understand its degradation pathways.
Recommended Storage Conditions
To maintain its quality and integrity, fumaric acid should be stored in well-closed containers in a cool, dry place, protected from light. The storage area should be well-ventilated.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies are a critical component of the drug development process as mandated by ICH guidelines.
Methodology:
-
Acid Hydrolysis: Fumaric acid is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified period.
-
Base Hydrolysis: Fumaric acid is dissolved in a basic solution (e.g., 0.1 N NaOH) and kept at a controlled temperature (e.g., 60°C) for a defined time.
-
Oxidative Degradation: Fumaric acid is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Solid fumaric acid is exposed to high temperatures (e.g., 105°C) for a set duration.
-
Photostability: Fumaric acid (both solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Samples from each stress condition are analyzed at appropriate time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualizations
Caption: Workflow for Hygroscopicity Classification.
Caption: Experimental Workflow for Solubility Determination.
Caption: Workflow for a Forced Degradation Study.
References
Methodological & Application
Application Note: Quantification of Fumaric Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the preparation of fumaric acid standards and their analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the quantification of fumaric acid in various sample matrices, relevant to researchers, scientists, and professionals in the drug development industry. The protocol outlines procedures for stock solution and working standard preparation, as well as the HPLC system parameters for accurate and reproducible analysis.
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid cycle.[1] It is widely used in the food and pharmaceutical industries as an acidity regulator and a therapeutic agent.[2][3] Accurate quantification of fumaric acid is crucial for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of fumaric acid due to its ability to separate it from other organic acids and potential impurities.[4][5] This document presents a robust method for the preparation of fumaric acid standards and their subsequent analysis by HPLC.
Physicochemical Properties of Fumaric Acid
Fumaric acid is a white crystalline powder. It is sparingly soluble in cold water (0.63 g/100 mL at 25°C) but its solubility increases significantly in hot water. It is soluble in ethanol. Fumaric acid is known for its thermal stability and resistance to oxidation under normal conditions.
Experimental Protocols
Materials and Reagents
-
Fumaric Acid, analytical standard (≥99.5% purity)
-
Methanol, HPLC grade
-
Water, HPLC grade or ultrapure
-
Sulfuric Acid (H₂SO₄), concentrated, analytical grade
-
0.45 µm Syringe filters
Equipment
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Ultrasonic bath
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Preparation of Mobile Phase
The mobile phase for this analysis is 0.005 N Sulfuric Acid.
-
Add 0.14 mL of concentrated sulfuric acid to approximately 500 mL of HPLC grade water in a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC grade water.
-
Mix thoroughly.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
Preparation of Fumaric Acid Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 50 mg of fumaric acid standard.
-
Transfer the weighed standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of methanol and warm gently in a steam bath to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (0.005 N Sulfuric Acid). The concentration of the working standards should bracket the expected concentration of fumaric acid in the samples.
-
Label a series of 10 mL volumetric flasks.
-
Pipette the required volume of the stock solution into each flask as indicated in the table below.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC System and Conditions
The following HPLC conditions are recommended for the analysis of fumaric acid:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | 0.005 N Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation
Calibration Curve Standards
| Standard Level | Stock Solution Volume (mL) | Final Volume (mL) | Concentration (µg/mL) |
| 1 | 0.1 | 10 | 10 |
| 2 | 0.25 | 10 | 25 |
| 3 | 0.5 | 10 | 50 |
| 4 | 1.0 | 10 | 100 |
| 5 | 1.5 | 10 | 150 |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Workflow Diagram
Caption: Workflow for Fumaric Acid Standard Preparation and HPLC Analysis.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the preparation of fumaric acid standards and their quantification by HPLC. The use of a C18 column with an acidic mobile phase and UV detection at 210 nm allows for excellent separation and sensitive detection. This method is suitable for routine quality control and research applications in the pharmaceutical and related industries.
References
- 1. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fumaric Acid | SIELC Technologies [sielc.com]
- 3. laboratuvar.com [laboratuvar.com]
- 4. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Validation of a routine HPLC method for added fumaric acid determination in wines | BIO Web of Conferences [bio-conferences.org]
Application Notes and Protocols: Fumaric Acid as a Carbon Source for Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the central metabolic pathway of most organisms, the tricarboxylic acid (TCA) cycle.[1] While extensively studied as a target product of microbial fermentation, its potential as a primary or supplementary carbon source for microbial growth and the production of value-added chemicals is an emerging area of interest. This document provides detailed application notes and protocols for utilizing fumaric acid as a carbon source in microbial fermentation, targeting applications in metabolic engineering, specialty chemical production, and drug development.
Fumaric acid's entry into cellular metabolism is typically mediated by the enzyme fumarase, which catalyzes its reversible hydration to L-malate, an intermediate of the TCA cycle.[1][2] This direct link to central carbon metabolism makes it an attractive, non-sugar carbon source for various biotechnological applications.
Microbial Strains Utilizing Fumaric Acid
A variety of microorganisms have been shown to metabolize or be engineered to utilize fumaric acid as a carbon source. The selection of the microbial host depends on the desired downstream application, including the production of biomass, specific proteins, or other biochemicals.
Table 1: Examples of Microorganisms Utilizing Fumaric Acid
| Microorganism | Organism Type | Evidence of Utilization | Potential Applications | References |
| Saccharomyces cerevisiae | Yeast | Can uptake and metabolize extracellular fumaric acid, especially at low pH. Engineered strains show modified metabolism. | Production of biofuels, organic acids, and recombinant proteins. | [3][4] |
| Pseudomonas aeruginosa | Bacterium | Can utilize TCA cycle intermediates as sole carbon sources. Fumarate treatment induces specific metabolic and transcriptional programs. | Bioremediation, production of enzymes and bioplastics. | |
| Pseudomonas putida | Bacterium | Known for its metabolic versatility and ability to grow on a wide range of organic acids. | Biocatalysis, production of specialty chemicals. | |
| Nocardia sp. | Bacterium | Capable of converting fumaric acid to L-malic acid, demonstrating uptake and enzymatic activity. | Biotransformation, production of chiral compounds. | |
| Bacillus subtilis | Bacterium | Can be complemented by fumaric acid esters in the medium, indicating uptake and metabolism. | Production of industrial enzymes and fine chemicals. | |
| Thermoanaerosceptrum fracticalcis | Bacterium | A novel, recently discovered microorganism that can ferment fumarate. | Studies of anaerobic metabolism, potential for unique bioproducts. |
Metabolic Pathways for Fumaric Acid Catabolism
The primary pathway for fumaric acid catabolism involves its conversion into L-malate and subsequent entry into the TCA cycle. This process is fundamental for energy production and the generation of biosynthetic precursors.
Central Catabolic Pathway
Fumaric acid is transported into the cell, where it is hydrated by fumarase (fumarate hydratase) to form L-malate. L-malate is then oxidized by malate dehydrogenase to oxaloacetate, which is a key intermediate in the TCA cycle. Oxaloacetate can then condense with acetyl-CoA to form citrate, continuing the cycle, or it can be used in gluconeogenesis or amino acid biosynthesis.
Experimental Protocols
The following protocols provide a starting point for the cultivation of Saccharomyces cerevisiae and Pseudomonas aeruginosa using fumaric acid as a primary carbon source. Researchers should optimize these protocols for their specific strains and experimental objectives.
Protocol 1: Shake Flask Cultivation of Saccharomyces cerevisiae on Fumaric Acid
This protocol describes the batch cultivation of S. cerevisiae in shake flasks with fumaric acid as the sole carbon source.
1. Media Preparation (per liter):
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate: 1.7 g
-
Ammonium sulfate: 5 g
-
Fumaric acid: 10 g (or desired concentration)
-
Ergosterol: 10 mg (dissolved in 0.5 ml of ethanol)
-
Tween 80: 0.42 g
-
Distilled water: to 1 liter
Instructions:
-
Dissolve the YNB and ammonium sulfate in approximately 900 ml of distilled water.
-
Separately, in a small amount of warm water, dissolve the fumaric acid. The pH will be acidic. Adjust the pH of the fumaric acid solution to the desired final pH of the medium (e.g., pH 5.0) with concentrated KOH or NaOH. This will form the corresponding fumarate salt, which is more soluble.
-
Add the neutralized fumarate solution to the YNB/ammonium sulfate solution.
-
Add the ergosterol/ethanol solution and Tween 80.
-
Bring the final volume to 1 liter with distilled water and check the pH, adjusting as necessary.
-
Sterilize by autoclaving at 121°C for 20 minutes. Note that some precipitation may occur upon cooling, which can often be redissolved by swirling.
2. Inoculum Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 ml of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
-
Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile distilled water or the prepared fumaric acid medium without the carbon source to remove residual glucose.
-
Resuspend the cells in a small volume of the fumaric acid medium.
3. Cultivation:
-
Inoculate the prepared fumaric acid medium with the washed cell suspension to a starting optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.
-
Monitor cell growth by measuring OD₆₀₀ and fumaric acid concentration using HPLC.
References
- 1. metabolon.com [metabolon.com]
- 2. Fumaric acid | chemical compound | Britannica [britannica.com]
- 3. Constructing recombinant Saccharomyces cerevisiae strains for malic-to-fumaric acid conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumaric acid production in Saccharomyces cerevisiae by in silico aided metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Fumaric Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a non-volatile dicarboxylic acid. Its direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and high polarity. Derivatization is a crucial sample preparation step that converts fumaric acid into a more volatile and thermally stable derivative, enabling its separation and detection by GC-MS. This document provides detailed application notes and protocols for the two most common derivatization methods for fumaric acid: silylation and esterification.
Section 1: Application Notes
Overview of Derivatization Methods
Two primary derivatization techniques are widely employed for the GC-MS analysis of fumaric acid:
-
Silylation: This method involves the replacement of active hydrogen atoms in the carboxyl groups of fumaric acid with a trimethylsilyl (TMS) group. The resulting bis(trimethylsilyl) fumarate is significantly more volatile and amenable to GC analysis. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).
-
Esterification: This technique converts the carboxylic acid groups into esters, typically methyl or ethyl esters. This is achieved by reacting fumaric acid with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst, such as boron trifluoride (BF₃). The resulting dialkyl fumarate is more volatile than the parent acid.
Comparison of Derivatization Methods
The choice between silylation and esterification depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available resources.
| Feature | Silylation (BSTFA) | Esterification (BF₃/Methanol) |
| Derivative | Bis(trimethylsilyl) fumarate | Dimethyl fumarate |
| Reaction Speed | Generally faster | Can be more time-consuming[1] |
| Reaction Conditions | Mild heating (e.g., 70°C)[2] | Mild heating (e.g., 60°C)[3] |
| Byproducts | Volatile and often do not interfere with chromatography | Water and salts, may require extraction |
| Moisture Sensitivity | Highly sensitive to moisture | Sensitive to moisture |
| Reproducibility | High (RSD% ≤ 10%)[1][2] | Good (RSD% ≤ 15%) |
| Detection Limits | Lower (≤ 2 ng/m³) | Low (≤ 4 ng/m³) |
| Versatility | Can derivatize other functional groups (e.g., hydroxyls, amines) | More specific to carboxylic acids |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the derivatization of dicarboxylic acids, including fumaric acid, for GC-MS analysis.
Table 1: Reproducibility of Derivatization Methods for Dicarboxylic Acids
| Derivatization Method | Analyte | Relative Standard Deviation (RSD%) |
| Silylation (BSTFA) | Dicarboxylic Acids (C₃-C₉) | ≤ 10% |
| Esterification (BF₃/Butanol) | Dicarboxylic Acids (C₃-C₉) | ≤ 15% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fumaric Acid Derivatives
| Derivative | Method | LOD | LOQ |
| Bis(trimethylsilyl) fumarate | Silylation (BSTFA) | ≤ 2 ng/m³ (for LMW dicarboxylic acids) | Not explicitly stated |
| Dimethyl fumarate | Esterification | 0.0058 mg/kg | 0.012 mg/kg |
Section 2: Experimental Protocols
Protocol 1: Silylation of Fumaric Acid using BSTFA
This protocol describes the derivatization of fumaric acid to its bis(trimethylsilyl) ester using BSTFA with a TMCS catalyst.
Materials:
-
Fumaric acid standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the fumaric acid standard or the dried sample extract into a reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. Moisture must be rigorously excluded as it can hydrolyze the silylating reagent and the derivatives.
-
-
Derivatization Reaction:
-
Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 2 hours in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Workflow Diagram for Silylation:
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols for Studying Mitochondrial Respiration Using Fumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, and its membrane-permeable ester dimethyl fumarate (DMF), are valuable tools for interrogating mitochondrial function. While succinate is the canonical substrate for assessing forward electron transport through mitochondrial Complex II (Succinate Dehydrogenase, SDH), fumarate and its derivatives offer unique applications. Endogenous accumulation of fumarate, typically due to mutations in the enzyme fumarate hydratase (FH), is linked to mitochondrial dysfunction and oncogenesis through mechanisms including the inhibition of SDH and the modulation of signaling pathways[1][2][3]. Experimentally, exogenous application of these compounds can be used to probe specific aspects of mitochondrial respiration, particularly the reverse activity of Complex II, and to investigate downstream signaling events.
These notes provide detailed protocols for utilizing fumaric acid and DMF to study mitochondrial respiration, focusing on their distinct applications, and outlining the relevant signaling pathways.
Key Applications
-
Assessing Reverse Electron Transport (RET) at Complex II: Under conditions of a highly reduced coenzyme Q (CoQ) pool, such as during hypoxia or when Complex I is actively supplied with substrates, Complex II can operate in reverse, reducing fumarate to succinate. This process, known as fumarate reductase activity, is a key mechanism for maintaining redox balance under anaerobic conditions[4][5]. Using fumaric acid as a substrate in the presence of a Complex I substrate allows for the specific measurement of this reverse electron flow.
-
Modulating Mitochondrial Biogenesis and Function with Dimethyl Fumarate (DMF): DMF is a cell-permeable compound that has been shown to induce mitochondrial biogenesis and enhance respiratory capacity in some cell types, often through the activation of the Nrf2 antioxidant response pathway. However, in other contexts, such as in certain cancer cells, DMF can inhibit respiration and induce metabolic stress. This makes DMF a useful tool for studying the regulation of mitochondrial function and its impact on cellular physiology.
-
Investigating Fumarate-Mediated Signaling: Exogenous application of fumaric acid or DMF can be used to mimic the effects of endogenous fumarate accumulation. This allows for the study of downstream signaling events, such as the succination of proteins, epigenetic modifications, and the activation of innate immune responses through the release of mitochondrial DNA (mtDNA).
Experimental Protocols
Protocol 1: Measurement of Complex II Forward Activity (Succinate Oxidation)
This protocol serves as a baseline for comparison with fumarate-related experiments and follows a standard procedure for measuring Complex II-driven respiration in permeabilized cells using a Seahorse XF Analyzer.
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Permeabilizing agent (e.g., Saponin or Digitonin)
-
Rotenone (Complex I inhibitor)
-
Succinate (Complex II substrate)
-
Antimycin A (Complex III inhibitor)
-
ADP
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Baseline Measurement: Place the cell culture plate into the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Permeabilization and Substrate Addition: Inject the permeabilizing agent along with rotenone and succinate. The plasma membrane is selectively permeabilized, allowing direct access of substrates to the mitochondria. Rotenone is included to prevent reverse electron transport from succinate to Complex I.
-
State 3 Respiration: Inject ADP to stimulate ATP synthesis-linked respiration (State 3).
-
Complex II Inhibition: Inject Antimycin A to inhibit Complex III and confirm that the measured respiration is due to Complex II activity. The remaining OCR represents non-mitochondrial oxygen consumption.
Protocol 2: Measurement of Complex II Reverse Activity (Fumarate Reductase)
This protocol is designed to measure the reduction of fumarate to succinate by Complex II in isolated mitochondria. This process does not consume oxygen but can be measured by monitoring the oxidation of a substrate that reduces the CoQ pool, such as NADH.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MAS buffer)
-
NADH (Complex I substrate)
-
Fumaric acid
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) or Sodium Azide (Complex IV inhibitor)
-
Seahorse XF Analyzer or a Clark-type oxygen electrode.
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue following a standard protocol. Determine protein concentration for normalization.
-
Chamber Setup: Add isolated mitochondria to the chamber of the respirometer containing respiration buffer.
-
Inhibition of Forward Electron Flow: Add Antimycin A and KCN to block Complex III and IV, respectively. This prevents oxygen from acting as the terminal electron acceptor and promotes the reduction of the CoQ pool.
-
Initiation of Reverse Electron Flow: Add NADH to provide electrons to Complex I, which will reduce the CoQ pool.
-
Fumarate Addition: Inject fumaric acid. In the absence of a terminal electron acceptor for forward transport and with a reduced CoQ pool, Complex II will be driven in reverse, reducing fumarate to succinate.
-
Measurement: While this process does not directly consume oxygen, the preceding reduction of the Q pool by NADH will result in a measurable oxygen consumption if not completely inhibited. The key measurement here is often the rate of NADH oxidation (measured spectrophotometrically at 340 nm) or the production of succinate (measured by mass spectrometry). In a Seahorse assay, a decrease in OCR upon addition of a Complex I substrate in the presence of downstream inhibitors can be indicative of electrons being shunted to alternative acceptors like fumarate, though this is an indirect measure.
Protocol 3: Investigating the Effect of Dimethyl Fumarate (DMF) on Cellular Respiration
This protocol uses a Seahorse XF Mito Stress Test to assess the impact of DMF treatment on mitochondrial function in intact cells.
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
Growth medium
-
Dimethyl fumarate (DMF)
-
Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF Cell Culture Microplate. Allow cells to adhere, then treat with various concentrations of DMF (e.g., 5-50 µM) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Assay Preparation: On the day of the assay, replace the treatment medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test:
-
Measure basal OCR.
-
Inject Oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.
-
Inject FCCP (a protonophore that uncouples the mitochondrial inner membrane) to measure maximal respiratory capacity.
-
Inject a mixture of Rotenone and Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between DMF-treated and control cells.
Data Presentation
Table 1: Comparison of Substrates for Studying Complex II
| Feature | Succinate | Fumaric Acid | Dimethyl Fumarate (DMF) |
| Primary Use | Measures forward electron transport (succinate oxidation) | Measures reverse electron transport (fumarate reduction) | Modulates mitochondrial biogenesis and function |
| Cell Permeability | Low; requires permeabilized cells or isolated mitochondria | Low; requires permeabilized cells or isolated mitochondria | High; can be used on intact cells |
| Typical Concentration | 5-10 mM (in permeabilized systems) | 5-10 mM (in permeabilized systems) | 5-50 µM (in cell culture) |
| Advantages | Standard, well-characterized substrate for Complex II | Allows for the specific study of reverse electron transport | Cell-permeable, useful for studying signaling pathways |
| Disadvantages | Poor cell permeability | Not suitable for measuring forward respiration | Effects can be cell-type dependent (stimulatory or inhibitory) |
Table 2: Representative Quantitative Data on the Effect of DMF on Mitochondrial Respiration
| Cell Type | DMF Concentration | Treatment Duration | Effect on Basal Respiration (OCR) | Effect on Maximal Respiration (OCR) | Reference |
| Human Endothelial Cells | 50 µM | 16 hours | Decrease | Decrease | |
| Mouse Vascular Smooth Muscle Cells | 50 µM | Not specified | Decrease in mito-ATP production | Not specified | |
| Cardiomyocytes (H9c2) | 20 µM | 24 hours | Protective against I/R injury-induced decrease | Protective against I/R injury-induced decrease | |
| Macrophages (RAW 264.7) | Not specified | Not specified | Modulates antioxidant response, effect is oxygen-dependent | Not specified |
Visualizations
Figure 1. Electron flow through Complex I and II. Solid lines indicate forward electron transport from NADH and succinate. Dashed red lines show reverse electron transport where fumarate acts as an electron acceptor.
Figure 2. Workflow for assessing the effect of DMF on mitochondrial respiration using a Seahorse XF Mito Stress Test.
Figure 3. Signaling pathways modulated by fumarate. Fumarate can activate the Nrf2 pathway, inhibit Complex II, and trigger an innate immune response via mtDNA release.
References
- 1. biotech.cornell.edu [biotech.cornell.edu]
- 2. agilent.com [agilent.com]
- 3. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Permanent culture of macrophages at physiological oxygen attenuates the antioxidant and immunomodulatory properties of dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fumaric Acid Standard Curve for Spectrophotometric Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fumaric acid is a key intermediate in the citric acid cycle and is widely used as a food acidulant and in pharmaceutical formulations. Accurate quantification is crucial for both research and quality control. This application note provides two detailed protocols for creating a standard curve for the spectrophotometric determination of fumaric acid. The first protocol describes a direct measurement of its ultraviolet (UV) absorbance, which is rapid and simple. The second protocol details a colorimetric method based on the Fürth and Herrmann reaction, offering an alternative when UV-interfering substances are present. Both methods are grounded in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1][2][3][4]
Principle of the Assays
Spectrophotometry is a technique that measures the amount of light absorbed by a chemical substance.[1] The relationship between absorbance and concentration is described by the Beer-Lambert Law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. By measuring the absorbance of several standard solutions of known concentrations, a linear calibration curve can be generated to determine the concentration of an unknown sample.
-
Direct UV Method: Fumaric acid inherently absorbs light in the UV spectrum, with a maximum absorbance peak (λ-max) around 208-210 nm. This method is straightforward but can be susceptible to interference from other molecules like proteins and nucleic acids that also absorb light in this region.
-
Colorimetric Method (Fürth and Herrmann Reaction): In this method, fumaric acid reacts with pyridine and acetic anhydride to form a colored complex. The intensity of the color, which is proportional to the fumaric acid concentration, is measured at its absorbance maximum of 385 nm.
Materials and Equipment
3.1 Reagents
-
Fumaric Acid (≥99.5% purity, Certified Reference Material)
-
Hydrochloric Acid (HCl), concentrated
-
Pyridine (ACS Grade)
-
Acetic Anhydride (ACS Grade)
-
Deionized (DI) Water or Ultrapure Water
-
Methanol (for assay cleanup, optional)
3.2 Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (for UV method) or Polystyrene cuvettes (for colorimetric method)
-
Analytical balance
-
Volumetric flasks (Class A: 25 mL, 50 mL, 100 mL)
-
Micropipettes and sterile tips
-
Beakers and graduated cylinders
-
Vortex mixer
-
Thermostatic water bath
Experimental Protocols
4.1 Reagent Preparation
-
0.01 N HCl (Diluent for UV Method): Add 0.83 mL of concentrated HCl to a 1 L volumetric flask containing ~500 mL of DI water. Mix well and bring the volume to 1 L with DI water.
-
1 mg/mL (1000 µg/mL) Fumaric Acid Stock Solution:
-
Accurately weigh 100 mg of fumaric acid.
-
Transfer it to a 100 mL volumetric flask.
-
For the UV method, dissolve and dilute to the mark with 0.01 N HCl. For the colorimetric method, use DI water. Fumaric acid has low water solubility, so gentle warming may be required to fully dissolve it. Cool to room temperature before final volume adjustment. This stock solution is stable when stored at 2-8°C.
-
4.2 Protocol A: Direct UV Spectrophotometry (210 nm)
-
Prepare Standard Solutions: Label seven 25 mL volumetric flasks as Blank, S1, S2, S3, S4, S5, and S6. Prepare the standards by diluting the 1000 µg/mL stock solution with 0.01 N HCl as described in Table 1.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 210 nm.
-
Measurement:
-
Use a quartz cuvette for all measurements.
-
Fill the cuvette with the "Blank" solution (0.01 N HCl) and zero the spectrophotometer.
-
Measure the absorbance of each standard (S1 to S6), starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for the measurement.
-
Record the absorbance values.
-
4.3 Protocol B: Colorimetric Assay (385 nm)
Safety Note: Pyridine and acetic anhydride are corrosive and volatile. Handle these reagents inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Prepare Standard Solutions: Label seven 25 mL volumetric flasks as Blank, S1, S2, S3, S4, S5, and S6. Prepare the standards by diluting the 1000 µg/mL stock solution with DI water as described in Table 1.
-
Color Reaction:
-
Label a series of clean, dry glass test tubes corresponding to each standard (Blank to S6).
-
Pipette 1.0 mL of each standard solution into its respective test tube.
-
In a fume hood, add 3.0 mL of pyridine to each tube, followed by 4.0 mL of acetic anhydride. Mix well after each addition.
-
-
Incubation: Place the test tubes in a water bath set to 32°C for 30 minutes.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 385 nm.
-
Measurement:
-
Transfer the "Blank" reaction mixture to a cuvette and zero the spectrophotometer.
-
Measure the absorbance of each standard's reaction mixture (S1 to S6).
-
Record the absorbance values.
-
Data Presentation and Analysis
5.1 Standard Curve Preparation Table
The following table outlines the serial dilutions for creating the standard curve.
| Standard ID | Volume of 1000 µg/mL Stock (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| Blank | 0 | 25 | 0 |
| S1 | 0.25 | 25 | 10 |
| S2 | 0.50 | 25 | 20 |
| S3 | 1.00 | 25 | 40 |
| S4 | 1.50 | 25 | 60 |
| S5 | 2.00 | 25 | 80 |
| S6 | 2.50 | 25 | 100 |
5.2 Example Data Summary
The table below shows example absorbance data for the prepared standards. Actual results may vary depending on the instrument and specific experimental conditions.
| Concentration (µg/mL) | Example Absorbance (210 nm) | Example Absorbance (385 nm) |
| 0 (Blank) | 0.000 | 0.000 |
| 10 | 0.105 | 0.168 |
| 20 | 0.211 | 0.335 |
| 40 | 0.420 | 0.672 |
| 60 | 0.632 | 1.010 |
| 80 | 0.841 | 1.345 |
| 100 | 1.052 | 1.680 |
5.3 Generating the Standard Curve
-
Plot the absorbance values (Y-axis) against the corresponding fumaric acid concentrations (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
An R² value of ≥0.995 is typically considered acceptable for a linear standard curve.
-
The concentration of an unknown sample can be calculated by measuring its absorbance and using the equation: Concentration = (Absorbance - c) / m .
Workflow Visualization
The following diagram illustrates the general workflow for generating a spectrophotometric standard curve.
References
Application Notes and Protocols for Dissolving Fumaric Acid in Cell Culture Media
Introduction
Fumaric acid, an organic compound with a role in the citric acid cycle, and its derivatives are of increasing interest in biomedical research for their therapeutic potential.[1][2] Notably, fumaric acid esters like dimethyl fumarate (DMF) are utilized in the treatment of psoriasis and multiple sclerosis.[1][2] The application of fumaric acid in in vitro cell culture studies is essential for elucidating its mechanisms of action, including the modulation of signaling pathways such as the NRF2 and NF-κB pathways.[3] However, a significant challenge in its experimental use is its low aqueous solubility, which complicates the preparation of stock solutions for cell culture applications.
These application notes provide a detailed protocol for the solubilization of fumaric acid in a manner compatible with cell culture experiments. The protocol emphasizes the use of pH adjustment to achieve a physiologically relevant stock solution, minimizing the need for organic solvents that can be toxic to cells.
Quantitative Data Summary
The solubility of fumaric acid is highly dependent on the solvent and temperature. The following table summarizes key solubility data.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 0.63 g/100 mL (6.3 g/L) | 25°C | |
| Water | 3.5 mg/mL | Not Specified | |
| Water | 9.8 g/100 g | 100°C | |
| Ethanol (95%) | 5.76 g/100 g | 29.7°C | |
| Ethanol | 20 mg/mL | Not Specified | |
| DMSO | 23 mg/mL (198.15 mM) | Not Specified |
Note: The use of organic solvents like DMSO and ethanol should be minimized in cell culture applications due to potential cytotoxicity.
Experimental Protocols
This section provides a detailed protocol for preparing a stock solution of fumaric acid for use in cell culture media. This protocol utilizes pH adjustment to dissolve fumaric acid in an aqueous solution.
Protocol: Preparation of a 100 mM Fumaric Acid Stock Solution
Materials:
-
Fumaric acid (cell culture grade)
-
Nuclease-free water
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh Fumaric Acid: Accurately weigh out 116.07 mg of fumaric acid for a final concentration of 100 mM in 10 mL.
-
Initial Suspension: Add the fumaric acid to a sterile conical tube containing 8 mL of nuclease-free water. The fumaric acid will not dissolve at this stage and will form a white suspension.
-
pH Adjustment for Solubilization:
-
Place the conical tube on a stir plate with a sterile stir bar and begin gentle stirring.
-
Slowly add 1 M sterile NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the fumaric acid is completely dissolved. The solution will become clear.
-
Adjust the final pH to 7.4. Be cautious not to overshoot the target pH. If the pH goes above 7.4, it can be adjusted with sterile 1 M HCl, although it is best to avoid this by adding the NaOH slowly.
-
-
Final Volume Adjustment: Once the fumaric acid is dissolved and the pH is adjusted to 7.4, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Filter the 100 mM fumaric acid stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the sterile stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
Important Considerations:
-
pH Monitoring: Careful and gradual pH adjustment is critical to avoid denaturing components of your final cell culture medium when the stock solution is added.
-
Precipitation: When adding the stock solution to your cell culture medium, ensure it is well mixed to prevent localized high concentrations that could lead to precipitation. It is advisable to warm both the stock solution and the media to 37°C before mixing.
-
Final Concentration: The final concentration of the solvent (in this case, the newly formed sodium fumarate salt in water) in the cell culture medium should be kept low to avoid any potential artifacts. Always include a vehicle control (media with the same volume of the vehicle used to dissolve the fumaric acid) in your experiments.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the preparation of a fumaric acid stock solution for cell culture applications.
Caption: Workflow for preparing a sterile fumaric acid stock solution.
Signaling Pathways Modulated by Fumaric Acid Esters
Fumaric acid and its esters are known to influence cellular processes by modulating key signaling pathways. The diagram below depicts a simplified overview of the NRF2 activation pathway, a primary target of these compounds.
Caption: Simplified NRF2 signaling pathway activated by fumaric acid esters.
References
Fumaric Acid: A Robust Reference Standard for Quantitative NMR Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. A critical component of accurate qNMR is the use of a reliable internal standard. Fumaric acid has emerged as a superior internal standard for qNMR, particularly in the analysis of complex biological matrices such as plasma, serum, and whole blood. Its desirable properties include a simple, well-resolved singlet in the 1H NMR spectrum, high stability, and minimal interaction with sample components. These characteristics lead to a significant reduction in quantitation error compared to conventional standards like trimethylsilylpropionic acid (TSP) and trimethylsilylpropanesulfonic acid (DSS).
This document provides detailed application notes and protocols for utilizing fumaric acid as a reference standard in NMR spectroscopy for researchers, scientists, and drug development professionals.
Advantages of Fumaric Acid as an NMR Standard
Fumaric acid offers several key advantages as a quantitative NMR standard:
-
High Accuracy: Demonstrates a low quantitation error of less than 1%.[1][2]
-
Signal Integrity: Provides a single, sharp peak in the 1H NMR spectrum that does not overlap with signals from metabolites in biological samples.[3][4]
-
Matrix Compatibility: Does not interact with the complex matrix of biological samples like plasma, serum, or whole blood.[3]
-
Robustness: It is a stable compound, ensuring consistency across experiments.
While fumaric acid is an endogenous compound, the potential for interference from its natural presence in biological samples is minimal. For instance, when used as an internal standard at a concentration of 300 μM, the error resulting from endogenous fumaric acid is less than 0.35%.
Physicochemical and Spectroscopic Properties
A summary of the key properties of fumaric acid is presented in the table below.
| Property | Value |
| Molecular Formula | C4H4O4 |
| Molecular Weight | 116.07 g/mol |
| 1H NMR Chemical Shift | ~6.523 ppm (in D2O buffer) |
| 13C NMR Chemical Shifts | ~135 ppm (olefinic), ~170 ppm (carboxylic) |
| T1 Relaxation Time | 10.8 s |
Experimental Protocols
Protocol 1: Preparation of Fumaric Acid Stock Solution
A certified reference material (CRM) of fumaric acid is recommended for the highest accuracy.
-
Weighing: Accurately weigh a suitable amount of high-purity fumaric acid.
-
Dissolution: Dissolve the weighed fumaric acid in a precise volume of the desired deuterated solvent (e.g., D2O for biological samples). For enhanced solubility, gentle heating or sonication may be applied.
-
Concentration: Prepare a stock solution with a concentration appropriate for the intended application. For metabolomics studies of biofluids, stock solutions in the mM range are common.
Protocol 2: Sample Preparation for qNMR of Biological Fluids
This protocol is adapted for the analysis of protein-precipitated plasma, serum, or whole blood.
-
Thawing: Thaw frozen biological samples (plasma, serum, or whole blood) at room temperature and vortex to ensure homogeneity.
-
Protein Precipitation: To a 200 µL aliquot of the biological sample, add a sufficient volume of cold methanol (e.g., 400 µL) to precipitate proteins. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 20 minutes) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant, for example, using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of D2O buffer containing a precise concentration of the fumaric acid internal standard. The final concentration of fumaric acid should be chosen to provide a strong signal without causing saturation, typically in the range of 100-500 µM.
-
Transfer: Transfer the reconstituted sample to an NMR tube for analysis.
Protocol 3: 1H NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be optimized.
-
Pulse Sequence: A 1D NOESY (Nuclear Overhauser Effect Spectroscopy) or a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence is recommended for the analysis of biological samples to suppress the water signal and broad protein resonances.
-
Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration. Given the T1 of fumaric acid is approximately 10.8 s, a relaxation delay of at least 54 s is recommended for the highest accuracy. However, a shorter delay can be used with appropriate saturation factor corrections.
-
Number of Transients: The number of transients (scans) should be sufficient to achieve an adequate signal-to-noise ratio for the signals of both the analyte and the fumaric acid standard.
-
Spectral Width: The spectral width should encompass all expected resonances.
-
Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.
Data Analysis and Quantification
The concentration of an analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * C_standard
Where:
-
C_analyte is the concentration of the analyte.
-
I_analyte is the integral of the analyte's signal.
-
N_analyte is the number of protons giving rise to the analyte's signal.
-
C_standard is the concentration of the fumaric acid standard.
-
I_standard is the integral of the fumaric acid signal.
-
N_standard is the number of protons for the fumaric acid signal (which is 2).
Quantitative Data Summary
The following table summarizes the performance of fumaric acid as a quantitative standard in comparison to other commonly used standards in different biological matrices. The data is derived from a comprehensive study on the topic.
| Internal Standard | Biological Matrix | Average Quantitation Error (%) |
| Fumaric Acid | Plasma | < 1 |
| Serum | < 1 | |
| Whole Blood | < 1 | |
| Maleic Acid | Plasma | < 1 |
| Serum | < 1 | |
| Whole Blood | Larger error due to overlap | |
| TSP | Plasma, Serum, Whole Blood | Up to 35 |
| DSS | Plasma, Serum, Whole Blood | Up to 35 |
Visualizations
Caption: Experimental workflow for qNMR analysis using fumaric acid.
Caption: Decision tree for selecting an internal standard for biofluid qNMR.
References
Quantification of Fumaric Acid in Food and Beverage Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of fumaric acid in various food and beverage matrices. Fumaric acid, a naturally occurring dicarboxylic acid, is also widely used as a food additive (E297) for its properties as an acidity regulator and flavoring agent.[1] Accurate quantification is crucial for quality control, regulatory compliance, and understanding its impact on product characteristics.[2]
Analytical Methods Overview
Several analytical techniques are available for the determination of fumaric acid in food and beverage samples. The most common and well-validated methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for organic acid analysis due to its accuracy, reliability, and ability to simultaneously determine multiple organic acids. Reversed-phase HPLC with a C18 column and UV detection at approximately 210 nm is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, particularly for complex matrices. Derivatization of fumaric acid to a more volatile compound is typically required prior to analysis.
-
Enzymatic Assays: These methods are simple, efficient, and can be cost-effective for routine analysis. They often utilize the enzyme fumarase to convert fumaric acid to L-malic acid, which is then quantified spectrophotometrically.
Quantitative Data Summary
The following tables summarize reported concentrations of fumaric acid in various food and beverage samples from different studies. These values can serve as a reference for expected concentration ranges.
Table 1: Fumaric Acid Concentration in Fruit Juices
| Fruit Juice | Fumaric Acid Concentration | Analytical Method | Reference |
| Natural Orange Juice | 0.15 - 0.2 mg/100 mL | HPLC/DAD | |
| Commercial Orange Juice | Not Detected | HPLC/DAD | |
| Apple Juice | Trace amounts inconsistent with pure juice | Liquid Chromatography | |
| Grape Juice | < 31 mg/L | Not Specified | |
| Various Fruit Juices | Variable | HPLC-UV |
Table 2: Fumaric Acid Concentration in Wine
| Wine Type | Fumaric Acid Concentration | Analytical Method | Reference |
| White Wine | Variable (up to 1.5 g/L tested) | Enzymatic Method | |
| Red Wine | Variable (up to 1.5 g/L tested) | Enzymatic Method | |
| General Wines | < 31 mg/L (naturally occurring) | Not Specified |
Table 3: Method Validation Parameters for Fumaric Acid Quantification
| Parameter | HPLC-DAD in Wine | HPLC-DAD in Processed Food | Enzymatic Method in Wine |
| Linearity (r²) | ≥ 0.999 | > 0.999 | Not specified |
| Limit of Detection (LOD) | Not specified | 0.06 - 1.53 mg/kg | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.19 - 4.63 mg/kg | Not specified |
| Recovery | 106 - 118% | 85.1 - 100.8% | Not specified |
| Precision (%RSD) | Not specified | 0.62 - 4.87% | Not specified |
| Reference |
Experimental Protocols
Quantification of Fumaric Acid by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on common practices for the analysis of fumaric acid in beverages.
3.1.1. Sample Preparation
A critical step for accurate analysis is the appropriate preparation of the sample to remove interfering substances.
Caption: HPLC Sample Preparation Workflow.
Protocol:
-
Dilution: Dilute the liquid sample (e.g., fruit juice, wine) with HPLC-grade water. A common dilution factor for fruit juices is 1:20. For solid samples, a suitable extraction procedure with a solvent like water or methanol may be necessary.
-
Centrifugation: Centrifuge the diluted sample to pellet any suspended solids. For instance, centrifugation at 13,200 rpm for 15 minutes is effective for orange juice.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
3.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an aqueous solution of a buffer such as 10 mM potassium dihydrogen phosphate (KH2PO4) adjusted to a low pH (e.g., 2.2-2.6) with phosphoric acid.
-
Flow Rate: Typically 0.5 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detection: UV detector set at 210 nm.
-
Injection Volume: 10-20 µL.
3.1.3. Calibration and Quantification
Prepare a series of standard solutions of fumaric acid of known concentrations in the mobile phase. Inject the standards to generate a calibration curve by plotting peak area against concentration. The concentration of fumaric acid in the sample is then determined from this calibration curve, taking into account the initial dilution factor.
Quantification of Fumaric Acid by Enzymatic Assay
This protocol is adapted from a method developed for the simultaneous determination of L-malic acid and fumaric acid in wine.
3.2.1. Principle
This method utilizes a commercial L-malic acid enzymatic kit and adds a step with the enzyme fumarase. Fumarase converts fumaric acid into L-malic acid, which is then quantified. The reaction involves the reduction of NAD+ to NADH, and the increase in absorbance at 340, 334, or 365 nm is proportional to the amount of L-malic acid.
Caption: Enzymatic conversion of Fumaric Acid.
3.2.2. Sample Preparation
-
Dilution: Dilute the sample (e.g., wine, fruit juice) 1:10 with ultrapure water to bring the acid concentrations within the range of the commercial L-malic acid kit.
-
Centrifugation: Centrifuge the diluted sample to remove any turbidity that could interfere with absorbance readings.
3.2.3. Assay Protocol
The following protocol is based on a two-cuvette system (one for the sample and one for a blank).
-
Pipette the following into cuvettes:
-
Solution 1 (Buffer with L-glutamic acid): As per kit instructions.
-
Diluted Sample: As per kit instructions.
-
Solution 2 (NAD+): As per kit instructions.
-
-
Mix and incubate for a few minutes. Read the initial absorbance (A1) for both cuvettes.
-
L-Malic Acid Quantification:
-
Add Solution 3 (GOT enzyme) and Solution 4 (L-MDH enzyme) as per kit instructions.
-
Mix and wait for the reaction to complete (approximately 5-10 minutes).
-
Read the absorbance (A2). The difference (A2 - A1) corresponds to the initial L-malic acid concentration.
-
-
Fumaric Acid Quantification:
-
Add a specific volume of Fumarase solution (e.g., 1,120 U/mL).
-
Mix and wait for the reaction to complete (approximately 15-20 minutes).
-
Read the final absorbance (A3). The difference (A3 - A2) corresponds to the fumaric acid concentration.
-
3.2.4. Calculation
Calculate the concentration of fumaric acid based on the change in absorbance (A3 - A2) using the formula provided in the L-malic acid kit, accounting for the molar absorptivity of NADH at the measurement wavelength (e.g., 365 nm).
Conclusion
The choice between HPLC and enzymatic methods for fumaric acid quantification will depend on the specific needs of the laboratory. HPLC offers high precision and the ability to analyze multiple organic acids simultaneously, making it suitable for comprehensive product profiling and research. The enzymatic method, on the other hand, provides a simple, rapid, and cost-effective solution for routine quality control, particularly in settings like wineries where frequent monitoring is required. Proper method validation is essential to ensure accurate and reliable results for any chosen technique.
References
Application Notes and Protocols: Fumaric Acid as a Crosslinking Agent in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumaric acid, a naturally occurring dicarboxylic acid, is an attractive crosslinking agent for polymer synthesis in biomedical applications. Its biocompatibility and the fact that it is a human metabolite make it an excellent candidate for creating biodegradable and biocompatible polymers for drug delivery and tissue engineering.[1] The unsaturated double bond in fumaric acid allows for crosslinking through various methods, including photo-polymerization and thermal self-crosslinking, enabling the formation of stable hydrogels and scaffolds.[2] This document provides detailed application notes and protocols for utilizing fumaric acid in polymer synthesis.
Crosslinking Mechanisms
Fumaric acid can be incorporated into polymer chains to introduce crosslinkable moieties. The primary mechanisms for crosslinking fumarate-containing polymers are:
-
Photo-crosslinking: In the presence of a photoinitiator, the double bonds of the fumarate groups can be radicalized by UV or visible light, leading to the formation of covalent crosslinks between polymer chains. This method is rapid and allows for in-situ gelation.
-
Thermal Self-crosslinking: Some unsaturated polyesters containing fumaric acid can undergo self-crosslinking at elevated temperatures without the need for an initiator.[2] This process involves the thermal activation of the double bonds.
-
Esterification: The carboxylic acid groups of fumaric acid can react with hydroxyl groups on other polymers, such as polyvinyl alcohol (PVA), to form ester linkages, resulting in a crosslinked network.[3]
Experimental Protocols
Protocol 1: Synthesis of a Fumaric Acid-Based Polyester
This protocol describes the synthesis of a polyester from fumaric acid, itaconic acid, and 1,4-butanediol via melt polycondensation, adapted from Shao et al.[2]
Materials:
-
Fumaric acid (FA)
-
Itaconic acid (IA)
-
1,4-butanediol (BD)
-
Nitrogen gas
-
Oil bath
-
Round-bottom flask with stirring mechanism
Procedure:
-
Combine the diacids (fumaric acid and itaconic acid) and the diol (1,4-butanediol) in a round-bottom flask. The molar ratio of total diacid to diol should be 1:1.1. The desired molar ratio of fumaric acid to itaconic acid can be varied.
-
Place the flask in an oil bath and begin stirring under a nitrogen flow.
-
Heat the mixture to 140°C for approximately 5 hours, or until about 70% of the theoretical amount of water byproduct has been distilled off.
-
Gradually reduce the pressure to approximately 20 mm Hg and increase the temperature to 180°C.
-
Continue the reaction for another 5 hours.
-
Cool the resulting polyester to room temperature for further use.
Protocol 2: Thermal Self-Crosslinking of a Fumaric Acid-Based Polyester
This protocol is for the thermal self-crosslinking of the polyester synthesized in Protocol 1.
Materials:
-
Poly(fumaric-co-itaconic-co-butanediol) polyester
-
Chloroform
-
Petri dish
-
Vacuum oven
-
Oven
Procedure:
-
Dissolve the synthesized polyester in chloroform to a concentration of 5 g/dL.
-
Cast the solution into a Petri dish.
-
Allow the solvent to evaporate by air-drying, followed by drying in a vacuum oven at 60-80°C for 4 hours to obtain a polymer film.
-
Place the film in an oven and heat to 150°C for 20 minutes to induce self-crosslinking. The temperature and time can be varied to achieve different crosslinking densities.
Protocol 3: Photo-crosslinking of Fumaric Acid Monoethyl Ester (FAME) Functionalized Oligomers
This protocol describes the photo-crosslinking of FAME-functionalized oligomers to form a hydrogel, a method commonly used in drug delivery applications.
Materials:
-
FAME-functionalized oligomer (e.g., poly(trimethylene carbonate))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., chloroform)
-
UV light source (e.g., 15 W, 360 nm)
Procedure:
-
Dissolve the FAME-functionalized oligomer in chloroform.
-
Add the photoinitiator to the solution. A typical concentration is 1 wt.% of the macromer.
-
Cast the solution onto a glass slide or into a mold to create a thin film (0.2 to 0.5 mm thick).
-
Expose the film to UV light for a specified duration. A common setup is a 15 W, 360 nm UV lamp at a distance of 10 cm for up to 3 hours. The exposure time will depend on the photoinitiator concentration and light intensity.
-
The resulting crosslinked hydrogel can then be washed to remove any unreacted components.
Protocol 4: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a therapeutic agent into a fumaric acid-crosslinked hydrogel and evaluating its release kinetics.
Materials:
-
Fumaric acid-crosslinked hydrogel
-
Therapeutic agent (model drug, e.g., Vitamin B12)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
Drug Loading (Entrapment during crosslinking):
-
Prepare the pre-polymer and photoinitiator solution as described in Protocol 3.
-
Dissolve the therapeutic agent in the pre-polymer solution.
-
Proceed with the photo-crosslinking process as described in Protocol 3. The drug will be physically entrapped within the hydrogel matrix.
In Vitro Drug Release:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Characterization of Crosslinking using FTIR Spectroscopy
This protocol describes how to confirm the crosslinking of fumaric acid-based polymers by observing the disappearance of the C=C double bond peak in Fourier Transform Infrared (FTIR) spectroscopy.
Procedure:
-
Obtain an FTIR spectrum of the uncrosslinked fumarate-containing polymer.
-
Obtain an FTIR spectrum of the crosslinked polymer network.
-
Compare the two spectra. In the uncrosslinked polymer, a characteristic peak for the C=C double bond of the fumarate group will be present, typically around 1650 cm⁻¹.
-
In the spectrum of the crosslinked polymer, this peak should be significantly reduced or absent, indicating the consumption of the double bonds during the crosslinking reaction.
Protocol 6: Cell Viability (MTT) Assay
This protocol provides a method to assess the biocompatibility of the fumaric acid-crosslinked polymers by evaluating their effect on cell viability using the MTT assay.
Materials:
-
Fumaric acid-crosslinked polymer scaffold/hydrogel
-
Cell line (e.g., NIH 3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Sterilize the polymer samples (e.g., by UV irradiation or ethylene oxide).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Introduce the sterilized polymer samples into the wells with the cells. Include control wells with cells only.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Remove the polymer samples and the culture medium.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Quantitative Data
Table 1: Effect of Fumaric Acid Concentration on the Mechanical Properties of PVA Films
| Fumaric Acid (wt.%) | Ultimate Tensile Strength (MPa) (Without Thermal Crosslinking) | Ultimate Tensile Strength (MPa) (With Thermal Crosslinking) | % Elongation (Without Thermal Crosslinking) | % Elongation (With Thermal Crosslinking) | Water Absorption (%) |
| 0 (Pure PVA) | 35.8 | 46.9 | 250 | 220 | 117 |
| 2 | 40.2 | 51.2 | 230 | 205 | 95 |
| 4 | 44.5 | 55.8 | 210 | 185 | 82 |
| 6 | 48.1 | 59.3 | 195 | 170 | 73 |
| 8 | 51.1 | 62.7 | 180 | 155 | 65 |
| 10 | 49.5 | 60.8 | 170 | 145 | 68 |
Data adapted from a study on PVA-fumaric acid blended films. Thermal crosslinking was performed at 120°C for 60 minutes.
Table 2: Effect of Thermal Self-Crosslinking on the Properties of Poly(fumaric-co-itaconic-co-butanediol)
| Gel Fraction (Qs, %) | Melting Temperature (Tm, °C) | Enthalpy of Fusion (ΔHm, J/g) | Crystallinity (%) |
| 0 | 77.5 | 36.48 | 43.10 |
| 20.5 | 72.3 | 32.15 | 38.00 |
| 45.8 | 68.9 | 28.76 | 34.00 |
| 78.1 | 63.2 | 25.43 | 30.10 |
| 89.0 | 60.1 | 23.98 | 26.30 |
Data adapted from Shao et al. The gel fraction was varied by changing the mole ratio of fumaric acid to itaconic acid and the thermal treatment conditions.
Table 3: Influence of Photoinitiator Type and Concentration on Hydrogel Properties
| Photoinitiator | Concentration | Gelation Time (s) | Storage Modulus (G', Pa) |
| Irgacure 2959 | 0.1% w/v | 80 | 3029 |
| Irgacure 2959 | 0.5% w/v | 60 | 3150 |
| LAP | 0.1% w/v | 10 | 3360 |
| LAP | 0.5% w/v | 8 | 3410 |
Illustrative data based on trends reported for photo-crosslinked hydrogels. Actual values are system-dependent.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
References
- 1. Rapid photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Selective activation of cellular stress response pathways by fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]
Fumaric Acid: A Reliable Internal Standard for Comprehensive Organic Acid Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide on the utilization of fumaric acid as an internal standard for the accurate quantification of organic acids in various matrices. Fumaric acid's chemical properties, including its typical low endogenous levels in certain biological samples and minimal interference with common analytes, make it a robust choice for correcting variations during sample preparation and analysis. This application note includes established protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, alongside a summary of quantitative performance data.
Introduction
The precise measurement of organic acid profiles is critical in numerous fields, including clinical diagnostics, metabolic research, food and beverage quality control, and pharmaceutical development. Analytical variability can arise from sample preparation, injection volume inconsistencies, and instrumental drift. The use of an internal standard (IS) is a widely accepted strategy to mitigate these errors. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components.
Fumaric acid has emerged as a suitable internal standard for organic acid analysis due to several key advantages:
-
Low Endogenous Concentration: In many biological matrices, such as human plasma and serum, the natural concentration of fumaric acid is very low, minimizing interference with the added standard.[1]
-
Chemical Stability: Fumaric acid is a stable dicarboxylic acid, ensuring its integrity throughout sample processing and analysis.
-
Minimal Matrix Interaction: It exhibits limited interaction with the sample matrix, leading to consistent recovery.[1][2]
-
Chromatographic Resolution: Fumaric acid can be effectively separated from a wide range of other organic acids using standard chromatographic techniques.[3][4]
This document outlines detailed protocols for the application of fumaric acid as an internal standard in HPLC and GC-based organic acid analysis.
Experimental Protocols
General Workflow for Internal Standard Analysis
The fundamental principle of using an internal standard involves adding a known amount of the standard to all samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification, which corrects for variations in sample handling and instrument response.
Protocol 1: Organic Acid Analysis in Microbial Samples using GC-MS
This protocol is adapted for the extraction and quantification of organic acids from microbial samples, employing fumaric acid as an internal standard.
1. Reagents and Materials:
-
Fumaric acid (Internal Standard)
-
Organic acid standards (e.g., lactic acid, pyruvic acid, malic acid, succinic acid, citric acid)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Solvents: Methanol, Chloroform, Ethyl Acetate
-
Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges
2. Sample Preparation and Extraction:
-
Quench microbial metabolism by rapidly cooling the cell culture.
-
Perform cell lysis to release intracellular metabolites.
-
Add a known concentration of fumaric acid internal standard to the cell lysate.
-
Extract the organic acids using a solvent system such as methanol/chloroform/water.
-
Purify and concentrate the organic acids using a strong anion exchange SPE cartridge.
3. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatization agent (e.g., MSTFA).
-
Incubate the mixture to ensure complete derivatization of the organic acids to their volatile trimethylsilyl (TMS) esters.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N GC system or equivalent.
-
Column: DB-5HT (30 m × 0.25 mm × 0.1 µm) or similar.
-
Injection Mode: Split (1:10).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of the target organic acids.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
Detection Mode: Selected Ion Monitoring (SIM).
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the fumaric acid internal standard against the concentration of the analyte.
-
Calculate the concentration of the organic acids in the samples using the regression equation from the calibration curve.
Protocol 2: Organic Acid Analysis in Wine and Fruit Juices using HPLC
This protocol is suitable for the determination of organic acids in wine and fruit juice samples.
1. Reagents and Materials:
-
Fumaric acid (Internal Standard)
-
Organic acid standards (e.g., tartaric acid, malic acid, citric acid, succinic acid, lactic acid, acetic acid)
-
Mobile Phase: 0.1% Phosphoric acid in water or 20 mM aqueous phosphate buffer (pH 2.0)/acetonitrile (99/1 v/v).
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Add a known concentration of fumaric acid internal standard to the wine or fruit juice sample.
-
For wine samples, a Solid-Phase Extraction (SPE) step may be necessary to remove interfering substances.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. HPLC Analysis:
-
HPLC System: Agilent 1100 series HPLC or equivalent.
-
Column: ZORBAX SB-Aq (4.6 mm × 150 mm × 5 µm) or equivalent C18 column.
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid or a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
Detector: Diode Array Detector (DAD) at 210 nm.
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the fumaric acid internal standard against the concentration of the analyte.
-
Determine the concentration of the organic acids in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance of methods using fumaric acid as an internal standard across various applications.
| Matrix | Analytes | Analytical Method | Quantitative Performance Metrics | Reference |
| Human Plasma, Serum, Whole Blood | Metabolites | NMR Spectroscopy | Quantitation error < 1% | |
| Microbial Samples | 15 organic acids including lactic, pyruvic, malic, and citric acids | GC-MS | Recoveries for 12 of 15 acids were between 100% and 111%. Detection limits between 3 and 272 ng/mL. | |
| Wine | Sorbic acid, Fumaric acid | GC-MS | Recoveries ranged from 96% to 111%. | |
| Fruit Juices (Apple, Grape, Pomegranate) | 15 organic acids including lactic, malic, citric, and succinic acids | LC-MS (QDa) | Good recovery for common organic acids. | |
| Coffee | Oxalic, succinic, fumaric, malic, tartaric, citric, and quinic acids | HPLC-UV | Minimum detectable quantity for fumaric acid was ~0.01 µg. |
Discussion
The presented protocols and data underscore the versatility and reliability of fumaric acid as an internal standard for organic acid analysis. Its application in diverse matrices, from biological fluids to food and beverage products, demonstrates its broad utility. The use of a stable isotope-labeled version of fumaric acid (e.g., Fumaric acid-d4) can further enhance accuracy, especially in mass spectrometry-based methods, by minimizing any potential contribution from endogenous fumaric acid and providing a standard that co-elutes perfectly with the analyte.
When implementing these methods, it is crucial to validate the procedure for the specific matrix of interest. This includes assessing linearity, accuracy, precision, and limits of detection and quantification to ensure the data generated is robust and reliable. For complex matrices, optimization of sample preparation techniques, such as solid-phase extraction, is essential to minimize matrix effects and improve analytical performance.
Conclusion
Fumaric acid serves as an excellent internal standard for the quantitative analysis of organic acids across a range of applications and analytical platforms. Its favorable chemical and physical properties contribute to the accuracy and precision of analytical measurements. The detailed protocols and performance data provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable methods for organic acid profiling.
References
Troubleshooting & Optimization
Improving fumaric acid solubility in aqueous solutions for assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to dissolving fumaric acid in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is fumaric acid so poorly soluble in water at neutral pH?
A1: Fumaric acid has a low solubility in water, approximately 6.3 g/L at 25°C, due to its chemical structure.[1][2] It is a dicarboxylic acid with two pKa values: pKa1 = 3.03 and pKa2 = 4.44.[1][3] At neutral pH, the acid is in its fully protonated form (H₂A), which is not very polar and thus does not readily dissolve in water. To improve solubility, the pH must be raised to deprotonate the carboxylic acid groups, forming the much more soluble fumarate salts.
Q2: What is the most effective method to dissolve fumaric acid in an aqueous solution?
A2: The most effective method is to adjust the pH of the solution. By increasing the pH to a level above the second pKa (pKa2 ≈ 4.44), fumaric acid is converted to its highly soluble dianion form (fumarate). This is typically achieved by adding a base like sodium hydroxide (NaOH) dropwise until the fumaric acid is fully dissolved.
Q3: Can I increase the solubility of fumaric acid without significantly changing the pH of my stock solution?
A3: Yes, while pH adjustment is most effective, you can improve solubility through other means:
-
Heating: Increasing the temperature of the water significantly increases the solubility of fumaric acid.[4]
-
Co-solvents: Using a hydro-alcoholic solution can enhance solubility. Ethanol is a common choice.
-
Additives: For specific applications, certain additives like surfactants or other organic acids can be used to formulate "cold water-soluble" versions of fumaric acid.
Q4: My experiment is sensitive to pH. How can I prepare a concentrated stock and then buffer it to my desired experimental pH?
A4: You can prepare a concentrated stock solution by dissolving fumaric acid in a small amount of basic solution (e.g., 0.5 N NaOH) and then adjusting the pH back down to your target using a suitable acid (like HCl). Alternatively, you can dissolve it in a buffer with a pH above 4.5. It is crucial to perform a trial run to ensure the fumaric acid does not precipitate when the pH is lowered to your final experimental condition, especially at high concentrations.
Troubleshooting Guide
Issue 1: Fumaric acid is not dissolving or is dissolving very slowly.
| Cause | Solution |
| Low Temperature | Gently warm the solution while stirring. The solubility of fumaric acid increases with temperature. For example, heating the water to 40–60°C can significantly speed up dissolution. |
| Neutral or Acidic pH | The solution's pH is likely below 4.5. Add a base (e.g., 1M NaOH) dropwise while monitoring the pH. As the pH rises above the pKa values, the fumaric acid will rapidly dissolve. |
| Insufficient Agitation | Fumaric acid can form clumps that are slow to dissolve. Use a magnetic stirrer, vortex, or sonication to increase agitation and break up any powder aggregates. |
| High Concentration | You may be attempting to create a supersaturated solution. Check the solubility limits at your specific temperature and pH. If necessary, reduce the target concentration. |
Issue 2: My fumaric acid solution was clear when hot, but a precipitate formed upon cooling.
| Cause | Solution |
| Supersaturation | You created a supersaturated solution at a higher temperature. Upon cooling, the solubility decreased, causing the excess fumaric acid to crystallize out. |
| Prevention | 1. Prepare the solution at the final working temperature of your assay. 2. Prepare a more dilute solution that will remain stable at room temperature. 3. If a high concentration is required, prepare the stock fresh and use it before it has a chance to cool and precipitate. |
Issue 3: Fumaric acid precipitated after I added it to my assay buffer or media.
| Cause | Solution |
| Low Final pH | The final pH of your complete assay mixture is below the level required to keep the fumarate salt in solution. This is a common issue when adding a high-pH fumarate stock to a large volume of a lower-pH buffer. |
| Resolution | 1. Check the pH of the final solution after all components have been added. 2. Consider preparing the final buffer at a slightly higher pH to accommodate the addition of the acidic component. 3. Test the final formulation on a small scale to confirm compatibility and solubility before running the full experiment. |
Quantitative Data
Table 1: Solubility of Fumaric Acid in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 25 | 0.63 |
| 40 | 1.07 |
| 60 | 2.40 |
| 100 | 9.80 |
Table 2: Solubility of Fumaric Acid in Hydro-Alcoholic Solutions
| Co-solvent System | Temperature (°C) | Solubility (g/L) |
| Pure Water | 25 | 5.3 |
| 12% Ethanol in Water | Not Specified | 6.4 |
| 16% Ethanol in Water | Not Specified | 7.1 |
Experimental Protocols
Protocol 1: Preparation of a Fumaric Acid Stock Solution via pH Adjustment
-
Weigh Fumaric Acid: Accurately weigh the desired amount of fumaric acid powder.
-
Add Solvent: Add approximately 80% of the final desired volume of deionized water to a beaker with a magnetic stir bar.
-
Create Slurry: While stirring, slowly add the fumaric acid powder to the water. A cloudy white suspension will form.
-
Adjust pH: Slowly add a 1M NaOH solution drop-by-drop. Monitor the solution's clarity. Continue adding NaOH until all the fumaric acid has dissolved and the solution is clear.
-
Final Volume: Once dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Verification (Optional): Check the final pH of the stock solution. If your assay is pH-sensitive, you may need to adjust it with HCl before use, ensuring the concentration does not cause precipitation.
-
Storage: Store the solution in a tightly sealed container. Check for precipitation before each use.
Protocol 2: Preparation of a Fumaric Acid Solution Using Heat
-
Weigh Fumaric Acid: Accurately weigh the desired amount of fumaric acid powder.
-
Add Solvent: Add the total desired volume of deionized water to an Erlenmeyer flask with a magnetic stir bar.
-
Create Slurry: Add the fumaric acid powder to the water while stirring.
-
Heat Solution: Gently heat the solution on a hot plate while stirring continuously. Do not boil. A temperature of 60-80°C is often sufficient.
-
Dissolve: Continue heating and stirring until the solution is completely clear.
-
Cooling: Remove from heat and allow the solution to cool. Note: Depending on the concentration, the fumaric acid may precipitate out as it cools. This method is best for preparing solutions that will be used while still warm or for concentrations that are known to be stable at room temperature.
Visualizations
Caption: Relationship between pH and fumaric acid species.
Caption: Workflow for dissolving fumaric acid.
References
Technical Support Center: Fumaric Acid Analysis in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fumaric acid in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of fumaric acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of exogenous (spiked) fumaric acid in plasma samples lower than expected and highly variable?
A1: The primary cause of low and inconsistent recovery of exogenously added fumaric acid in plasma is its rapid enzymatic conversion to L-malate by the enzyme fumarase (also known as fumarate hydratase). Fumarase is naturally present in plasma as a key enzyme in the citric acid (TCA) cycle. This enzymatic activity leads to the degradation of fumaric acid after blood collection and during sample processing and storage.
Q2: Is endogenous fumaric acid also unstable in plasma samples?
A2: Interestingly, studies have shown that endogenous fumaric acid is significantly more stable in plasma than exogenously introduced fumaric acid. Endogenous fumarate has been reported to be stable for at least 6 hours at room temperature in rat plasma[1][2][3]. The exact mechanism for this discrepancy is not fully elucidated but may be related to the compartmentalization or protein binding of endogenous fumarate, which could protect it from enzymatic degradation.
Q3: How can I prevent the degradation of fumaric acid in my plasma samples?
A3: To prevent the enzymatic conversion of fumaric acid to L-malate, it is crucial to inhibit the activity of fumarase immediately after blood collection. The most effective and commonly used method is the addition of a fumarase inhibitor to the blood collection tubes. Citric acid is a well-documented competitive inhibitor of fumarase and is recommended for stabilizing fumaric acid in plasma samples[1][2].
Q4: What is the recommended procedure for collecting and processing blood samples for fumaric acid analysis?
A4: A detailed experimental protocol for blood collection and processing is provided below. The key steps involve using blood collection tubes pre-treated with an anticoagulant (e.g., EDTA) and a fumarase inhibitor (citric acid), followed by prompt centrifugation at low temperatures to separate the plasma.
Q5: What are the optimal storage conditions for stabilized plasma samples for fumaric acid analysis?
A5: For long-term stability, it is recommended to store stabilized plasma samples at ultra-low temperatures, such as -80°C. While short-term storage at 4°C or -20°C may be acceptable for stabilized samples, storage at -80°C minimizes the risk of any residual enzymatic activity or other degradation processes over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of fumaric acid in plasma.
Issue 1: Low or no detection of fumaric acid in spiked plasma samples.
| Possible Cause | Troubleshooting Action |
| Enzymatic Degradation | Ensure that a fumarase inhibitor, such as citric acid, was added to the blood collection tube before the blood was drawn. If the inhibitor was added after a delay, significant degradation may have already occurred. |
| Inadequate Inhibitor Concentration | Verify that the final concentration of citric acid in the plasma is sufficient to inhibit fumarase activity. A recommended starting point is a final concentration of approximately 50 mM. |
| Sample Handling Temperature | Process blood samples on ice or at 4°C at all times to minimize enzymatic activity before the inhibitor can take full effect. |
| Incorrect Analytical Method | Confirm that your analytical method (e.g., LC-MS/MS) is properly optimized for the detection and quantification of fumaric acid in a complex matrix like plasma. Check for matrix effects that may be suppressing the signal. |
Issue 2: High variability in fumaric acid concentrations between replicate samples.
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Processing Time | Standardize the time between blood collection, centrifugation, and plasma separation for all samples. Delays can lead to variable levels of degradation. |
| Inhomogeneous Mixing of Inhibitor | Ensure the citric acid solution is thoroughly mixed with the blood sample immediately after collection by gentle inversion of the tube. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the plasma samples, as this can lead to degradation of analytes and changes in the sample matrix. Aliquot plasma into single-use vials before freezing. |
Issue 3: Discrepancy between endogenous and spiked fumaric acid recovery.
| Possible Cause | Troubleshooting Action |
| Differential Stability | This is an expected phenomenon. Endogenous fumaric acid is inherently more stable than its exogenously added counterpart. For quantitative analysis of endogenous levels, it is still recommended to use a stabilization protocol to ensure no degradation occurs during sample handling. For studies involving spiked fumaric acid, the use of a stable isotope-labeled internal standard is crucial for accurate quantification. |
Quantitative Data Summary
The following tables provide a summary of the expected stability of fumaric acid in plasma under different conditions.
Table 1: Stability of Exogenous Fumaric Acid in Unstabilized Rat Plasma at Room Temperature
| Time (hours) | Remaining Fumaric Acid (%) |
| 0 | 100 |
| 1 | < 10 |
| 2 | Not detectable |
| 6 | Not detectable |
| (Data synthesized from qualitative descriptions in cited literature) |
Table 2: Stability of Fumaric Acid in Plasma with Citric Acid Stabilization
| Storage Condition | Duration | Remaining Fumaric Acid (%) |
| Room Temperature | 6 hours | > 95 |
| 4°C | 24 hours | > 98 |
| -20°C | 1 month | > 95 |
| -80°C | > 6 months | > 98 |
| (Expected stability based on the effective inhibition of fumarase by citric acid) |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Stabilization for Fumaric Acid Analysis
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., K2EDTA)
-
Citric acid solution (e.g., 1 M in water)
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Cryovials for plasma storage
Procedure:
-
Prepare Collection Tubes: Prior to blood collection, add a sufficient volume of citric acid solution to the blood collection tubes to achieve a final concentration of approximately 50 mM in the plasma fraction. For a standard 4 mL blood draw that yields about 2 mL of plasma, this would be 100 µL of a 1 M citric acid solution.
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and citric acid.
-
Cooling: Place the blood sample on ice or in a refrigerated rack immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-labeled cryovial.
-
Storage: Immediately freeze the plasma samples at -80°C for long-term storage.
Visualizations
Below are diagrams illustrating key pathways and workflows related to fumaric acid analysis in plasma.
Caption: Enzymatic conversion of fumaric acid to L-malate by fumarase.
Caption: Sample handling workflow for fumaric acid quantification in plasma.
Caption: Decision tree for troubleshooting low fumaric acid recovery.
References
Technical Support Center: Overcoming Matrix Effects in Fumaric Acid Mass Spectrometry
Welcome to the technical support center for the analysis of fumaric acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the mass spectrometry analysis of fumaric acid?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as fumaric acid, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma, urine, or cell culture media, components such as salts, lipids, and proteins can interfere with the ionization of fumaric acid in the mass spectrometer's ion source.[3]
Q2: What are the common signs that my fumaric acid analysis is affected by matrix effects?
A: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, with results being unexpectedly high or low.
-
Non-linear calibration curves.
-
Significant variability in the signal of the internal standard across different samples.
-
A noticeable decrease in signal intensity when moving from simple (e.g., solvent) to complex (e.g., plasma) matrices.
Q3: What is a stable isotope-labeled (SIL) internal standard and why is it recommended for fumaric acid analysis?
A: A stable isotope-labeled (SIL) internal standard is a form of fumaric acid where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H/D). SIL internal standards are considered the gold standard for compensating for matrix effects because they have nearly identical chemical and physical properties to the unlabeled fumaric acid. This means they will co-elute chromatographically and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of significant matrix effects. Commercially available SIL standards for fumaric acid include Fumaric acid-¹³C₄, Fumaric acid-d₄, and Fumaric acid-2,3-d₂.
Q4: Can I use a structural analog as an internal standard if a SIL standard is not available?
A: While SIL internal standards are preferred, a structural analog can be used as an alternative. The chosen analog should have similar chemical properties and chromatographic behavior to fumaric acid to effectively compensate for matrix effects. However, it is important to validate that the analog experiences the same degree of matrix effect as fumaric acid, which is not always the case.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating matrix effects in your fumaric acid mass spectrometry experiments.
Issue 1: Inconsistent or Inaccurate Quantitative Results
This is often the primary indication of underlying matrix effects. The following workflow can help you diagnose and address the issue.
Issue 2: Poor Peak Shape or Co-elution with Interferences
Sub-optimal chromatography can exacerbate matrix effects by allowing interfering compounds to co-elute with fumaric acid.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A: Fumaric acid standard prepared in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract (processed without the analyte) spiked with fumaric acid at the same concentration as Set A.
-
Set C: Fumaric acid spiked into the matrix before extraction and processed.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (%) using the following formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Process Efficiency (%) using the following formula: Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. A deviation of ±15% is generally considered acceptable.
Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 3: Sample Preparation of Urine using Dilution
-
Centrifuge the urine sample to pellet any debris.
-
Dilute a portion of the supernatant (e.g., 1:10) with the mobile phase or a suitable buffer containing the internal standard.
-
Vortex and inject into the LC-MS/MS system.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for the specific SPE cartridge and matrix.
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibrate the cartridge with a suitable buffer (e.g., water or a weak acid).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering components.
-
Elute fumaric acid with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of fumaric acid and other organic acids, highlighting the impact of different sample preparation methods and the importance of internal standards.
Table 1: Comparison of Recovery for Fumaric Acid using Different Sample Preparation Techniques in Urine
| Sample Preparation Method | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | 77.4 | |
| Solid-Phase Extraction (SPE) | 84.1 |
Note: This study compared LLE and SPE for a range of urinary organic acids, providing a valuable direct comparison.
Table 2: Recovery of Fumaric Acid in Different Biological Matrices
| Biological Matrix | Sample Preparation Method | Recovery (%) | Internal Standard Used | Reference |
| Plasma | Protein Precipitation (Trichloroacetic Acid) | >95 | Deuterated D4-citric acid | |
| Urine | Dilution with Formic Acid | >95 | Deuterated D4-citric acid | |
| Cell Culture Media | Perchloric Acid Extraction | >95 | Deuterated D4-citric acid |
Table 3: LC-MS/MS Method Validation Parameters for Fumaric Acid
| Parameter | Value | Matrix | Reference |
| Linearity Range | 5.03 - 2006.92 ng/mL (for Monomethyl Fumarate) | Human Plasma | |
| Limit of Detection (LOD) | < 60 nM | Plasma, Urine, Cell Culture Media | |
| Correlation Coefficient (r²) | > 0.9998 | Plasma, Urine, Cell Culture Media |
Signaling Pathways and Workflows
References
Technical Support Center: Optimizing Fumaric Acid Derivatization with MSTFA for GC-MS Analysis
Welcome to our dedicated technical support center for the derivatization of fumaric acid with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this critical sample preparation step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fumaric acid necessary for GC-MS analysis?
A1: Fumaric acid is a polar, non-volatile dicarboxylic acid. Direct injection into a GC would lead to poor chromatographic performance, including peak tailing and potential thermal decomposition, due to interactions with the stationary phase and insufficient volatility.[1][2] Derivatization with MSTFA replaces the acidic protons on the two carboxyl groups with nonpolar trimethylsilyl (TMS) groups.[1][3] This process, known as silylation, increases the volatility and thermal stability of fumaric acid, making it amenable to GC-MS analysis.[4]
Q2: What is the primary derivative product of fumaric acid with MSTFA?
A2: The reaction of fumaric acid with MSTFA yields bis(trimethylsilyl) fumarate, also referred to as the di-TMS derivative of fumaric acid. This is the target analyte for GC-MS analysis.
Q3: What are the main advantages of using MSTFA over other silylating reagents like BSTFA?
A3: MSTFA is a highly reactive silylating agent that effectively derivatizes a wide range of functional groups, including carboxylic acids. A key advantage of MSTFA is that its by-products are more volatile compared to those of BSTFA, which can reduce interference from the reagent peak in the chromatogram.
Q4: How can I confirm that my fumaric acid has been successfully derivatized?
A4: Successful derivatization can be confirmed by analyzing the sample using GC-MS and identifying the mass spectrum of the di-TMS derivative of fumaric acid. The resulting mass spectrum should contain characteristic ions for this derivative.
Q5: Is it necessary to use a catalyst with MSTFA for fumaric acid derivatization?
A5: While MSTFA is a potent silylating agent, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for sterically hindered compounds or to ensure complete derivatization. For dicarboxylic acids, ensuring both carboxyl groups are derivatized is crucial, and a catalyst can help drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized fumaric acid | 1. Incomplete derivatization: Reaction time or temperature may be insufficient. 2. Presence of moisture: Water in the sample or reagents will preferentially react with MSTFA, consuming the reagent and preventing derivatization of fumaric acid. 3. Degraded MSTFA reagent: Improper storage can lead to reagent degradation. | 1. Optimize reaction conditions: Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 60-90 minutes). 2. Ensure anhydrous conditions: Lyophilize or evaporate the sample to complete dryness before adding the derivatization reagents. Use anhydrous solvents. Store MSTFA in a desiccator. 3. Use fresh MSTFA: It is recommended to use fresh ampoules of derivatization-grade MSTFA for each set of experiments. |
| Appearance of a peak corresponding to the mono-TMS derivative of fumaric acid | 1. Incomplete derivatization: Insufficient reagent, time, or temperature to derivatize both carboxylic acid groups. | 1. Increase MSTFA concentration: Ensure a sufficient molar excess of MSTFA to fumaric acid. A general guideline is at least a 2:1 molar ratio of the silylating reagent to active hydrogens. 2. Add a catalyst: Incorporate 1% TMCS into your MSTFA reagent to enhance its reactivity. 3. Increase reaction temperature and time: As with the absence of a peak, optimizing these parameters can drive the reaction to completion. |
| Poor peak shape (e.g., tailing) | 1. Incomplete derivatization: Residual underivatized fumaric acid interacting with the GC column. 2. Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the analyte. | 1. Optimize derivatization: Ensure the derivatization reaction has gone to completion using the suggestions above. 2. Use an inert GC column and liner: Employ a GC column and liner designed for the analysis of active compounds. |
| Variable or non-reproducible results | 1. Inconsistent reaction conditions: Variations in temperature, time, or reagent volumes between samples. 2. Matrix effects: Components in the sample matrix may interfere with the derivatization reaction or the GC-MS analysis. 3. Instability of derivatives: TMS derivatives can be susceptible to hydrolysis over time. | 1. Standardize the protocol: Use precise measurements for all reagents and samples, and ensure consistent incubation times and temperatures. The use of an autosampler for derivatization can improve reproducibility. 2. Perform a matrix-matched calibration: Prepare calibration standards in a matrix similar to the samples to compensate for matrix effects. 3. Analyze samples promptly: Analyze the derivatized samples as soon as possible after preparation to minimize degradation of the TMS derivatives. |
Experimental Protocols
Protocol 1: Standard MSTFA Derivatization of Fumaric Acid
This protocol provides a general procedure for the derivatization of fumaric acid. Optimization may be required based on your specific sample matrix and instrumentation.
Materials:
-
Fumaric acid standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the fumaric acid sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Add 50 µL of anhydrous pyridine to the dried sample to aid in dissolution.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Catalyzed MSTFA Derivatization for Complex Matrices
This protocol is recommended for samples where incomplete derivatization is a concern or when analyzing fumaric acid in a complex matrix.
Materials:
-
Fumaric acid standard or dried sample extract
-
MSTFA with 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Pyridine (anhydrous)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the fumaric acid sample is completely dry.
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 80°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by GC-MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the silylation of organic acids, including dicarboxylic acids, with MSTFA and related reagents. These parameters can serve as a starting point for the optimization of fumaric acid derivatization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Silylating Agent | MSTFA | MSTFA + 1% TMCS | BSTFA + Pyridine |
| Solvent | Pyridine | Acetonitrile | Pyridine |
| Temperature | 60°C | 70°C | 70°C |
| Time | 60 minutes | 60 minutes | 18 hours |
| Reference |
Visualizations
Caption: Experimental workflow for fumaric acid derivatization with MSTFA.
Caption: Troubleshooting logic for incomplete fumaric acid derivatization.
References
Technical Support Center: Fumaric Acid Sample Storage and Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of fumaric acid during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid fumaric acid?
A1: Solid fumaric acid is a highly stable compound under normal conditions.[1] To ensure its integrity over long-term storage, it should be kept in a cool, dry place, protected from high humidity and direct sunlight.[1] The recommended storage is in well-closed containers to prevent moisture absorption, which can lead to caking and potential degradation.[1]
Q2: My solid fumaric acid sample has developed a brownish tint. What could be the cause?
A2: A brownish discoloration of a fumaric acid sample that is reported to be over 99% pure could be due to trace-level impurities that are not readily detected by standard analytical methods like HPLC or MS. Purification methods such as recrystallization from hot 1 N hydrochloric acid with the addition of activated charcoal to decolorize the solution, or sublimation at 130 °C under reduced pressure, can be employed to remove these impurities and obtain a white product.
Q3: Can fumaric acid degrade in aqueous solutions?
A3: Yes, while solid fumaric acid is very stable, its stability in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other substances. At elevated temperatures, fumaric acid in solution can be converted to malic acid. The isomerization of maleic acid to fumaric acid is also a reversible reaction that can be influenced by temperature.
Q4: What are the primary degradation products of fumaric acid?
A4: The most common degradation products of fumaric acid are its cis-isomer, maleic acid, and its hydrated form, malic acid. Under oxidative conditions, particularly in the presence of chloride ions, chlorinated byproducts can also be formed.[2][3]
Q5: How can I monitor the degradation of fumaric acid in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the degradation of fumaric acid. This technique can separate fumaric acid from its primary degradation products, allowing for accurate quantification of the parent compound and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after a derivatization step.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing in HPLC Chromatogram
-
Possible Cause 1: Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the carboxylic acid groups of fumaric acid, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., buffered to pH 2-3 with phosphoric or formic acid) to suppress the ionization of both the fumaric acid and the silanol groups. Adding a small amount of an organic modifier to the mobile phase can also help.
-
-
Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If necessary, reduce the injection volume.
-
-
Possible Cause 3: Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to inconsistent ionization of the analyte as it passes through the column.
-
Solution: Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least one pH unit away from the pKa of fumaric acid.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient or changes in the composition of a premixed mobile phase can cause retention time drift.
-
Solution: Ensure accurate mobile phase preparation and proper functioning of the HPLC pump's mixing system.
-
-
Possible Cause 2: Temperature Variations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause 3: Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Sample Storage Issues
Problem: Precipitation of Fumaric Acid in Aqueous Solution
-
Possible Cause: Fumaric acid has low solubility in cold water (approximately 6.3 g/L at 25°C). If the concentration exceeds its solubility at the storage temperature, it will precipitate.
-
Solution: Store aqueous solutions at a controlled room temperature or slightly warmer. If precipitation occurs, gently warm the solution and sonicate to redissolve the fumaric acid before use. For long-term storage, consider using a co-solvent like ethanol to increase solubility or preparing solutions at a lower concentration.
-
Quantitative Data on Fumaric Acid Stability
While specific quantitative data on the degradation of fumaric acid under various storage conditions is limited in publicly available literature, the following table summarizes the expected stability based on its chemical properties. Forced degradation studies are typically required to generate quantitative data for a specific formulation or sample matrix.
| Parameter | Condition | Expected Stability of Fumaric Acid | Primary Degradation Products |
| Temperature (Solid) | Up to 200°C | Highly Stable | - |
| Temperature (Aqueous Solution) | Elevated Temperatures (>100°C) | Isomerization and hydration may occur over time. | Maleic Acid, Malic Acid |
| pH (Aqueous Solution) | Acidic (pH < 4) | Generally Stable | - |
| pH (Aqueous Solution) | Neutral to Alkaline (pH > 7) | Increased potential for degradation, especially at elevated temperatures. | Maleic Acid, Malic Acid |
| Light Exposure (Solid) | Normal Laboratory Light | Generally Stable | - |
| Light Exposure (Aqueous Solution) | Prolonged UV Exposure | Potential for photodimerization and other photochemical reactions. | Cyclobutane derivatives |
| Oxidizing Agents (e.g., H₂O₂) | Presence of strong oxidizers | Can undergo oxidation. | Various oxidation products |
| Humidity (Solid) | High Humidity (>75% RH) | Can lead to caking and may facilitate degradation if impurities are present. | - |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Fumaric Acid and Its Degradation Products
This protocol provides a general method for the analysis of fumaric acid and its primary degradation products, maleic acid and malic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.1% (v/v) Formic Acid in HPLC-grade water (pH ≈ 2.7).
-
Fumaric acid, maleic acid, and malic acid reference standards.
-
HPLC-grade water and formic acid.
-
0.45 µm syringe filters.
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of fumaric acid, maleic acid, and malic acid (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing all three analytes at a suitable concentration (e.g., 100 µg/mL each) by diluting the stock solutions with the mobile phase.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution.
3. Sample Preparation:
-
Accurately weigh a portion of the fumaric acid sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 0.1% Formic Acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve for each analyte.
-
Inject the prepared sample solution.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
Protocol 2: Forced Degradation Study of Fumaric Acid
This protocol outlines a general procedure for conducting forced degradation studies on a fumaric acid sample to identify potential degradation products and assess its stability.
1. Materials:
-
Fumaric acid sample.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC system as described in Protocol 1.
-
Photostability chamber.
-
Oven.
2. Procedure:
-
Acid Hydrolysis: Dissolve fumaric acid in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve fumaric acid in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve fumaric acid in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid fumaric acid to 105°C in an oven for 24 hours.
-
Photodegradation: Expose solid fumaric acid and a solution of fumaric acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
3. Analysis:
-
For each stress condition, prepare a sample for HPLC analysis as described in Protocol 1.
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
-
Identify any new peaks as potential degradation products.
Visualizations
Caption: Primary degradation pathways of fumaric acid.
Caption: Workflow for fumaric acid stability testing.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Fumaric Acid Analysis: A Technical Guide to Overcoming Peak Tailing in HPLC
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of fumaric acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing refers to an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy and reproducibility of quantification and resolution.[2][3] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2]
Q2: Why is my fumaric acid peak tailing?
A2: Peak tailing for acidic compounds like fumaric acid in reversed-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase pH, or issues with the HPLC system itself. Fumaric acid, being a dicarboxylic acid, is particularly susceptible to these interactions.
Q3: What are the pKa values of fumaric acid?
A3: Fumaric acid has two pKa values: pKa1 = 3.03 and pKa2 = 4.44. Understanding these values is crucial for controlling its ionization state during analysis.
Q4: How does mobile phase pH affect the peak shape of fumaric acid?
A4: The pH of the mobile phase directly influences the ionization state of fumaric acid. If the mobile phase pH is close to the pKa values of fumaric acid, a mixed population of ionized (fumarate) and non-ionized (fumaric acid) forms will exist, leading to peak distortion and tailing. To ensure a single, non-ionized form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the first pKa (pKa1 ≈ 3.03).
Q5: What is the role of the stationary phase in fumaric acid peak tailing?
A5: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-) and interact with the polar functional groups of fumaric acid through secondary ionic interactions, causing peak tailing.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving fumaric acid peak tailing.
Diagram: Troubleshooting Workflow for Fumaric Acid Peak Tailing
Caption: A step-by-step workflow for troubleshooting fumaric acid peak tailing.
Mobile Phase pH Optimization
Issue: The mobile phase pH is too high, causing partial ionization of fumaric acid and secondary interactions with the stationary phase.
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the first pKa of fumaric acid (pKa1 ≈ 3.03). A pH range of 2.0-2.5 is generally recommended. This ensures that fumaric acid is fully protonated and interacts with the stationary phase primarily through hydrophobic interactions.
Experimental Protocol: Mobile Phase Preparation
-
Aqueous Component: Prepare an aqueous buffer, such as 0.1% formic acid or phosphoric acid in HPLC-grade water.
-
pH Adjustment: Measure the pH of the aqueous component and adjust to the target pH (e.g., 2.5) using a concentrated acid (e.g., phosphoric acid).
-
Organic Modifier: Mix the pH-adjusted aqueous component with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.
Diagram: Effect of pH on Fumaric Acid and Silanol Groups
References
Fumaric Acid Interference in Chromatography: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with fumaric acid interference during the chromatographic analysis of other organic acids.
Frequently Asked Questions (FAQs)
Q1: Why does fumaric acid often interfere with the analysis of other organic acids in chromatography?
A1: Fumaric acid can interfere with the analysis of other organic acids due to several factors:
-
Structural Similarity: Fumaric acid shares structural similarities with other dicarboxylic acids, such as its cis-isomer maleic acid, and succinic acid (which has a similar carbon backbone). This can lead to similar retention behaviors and co-elution.
-
Polarity: As a polar compound, fumaric acid's retention on reversed-phase columns can be minimal, causing it to elute early in the chromatogram where other small, polar organic acids also appear.
-
pKa Value: The pKa values of fumaric acid (pKa1 ≈ 3.03, pKa2 ≈ 4.44) are in a range similar to many other common organic acids. The degree of ionization, which is dependent on the mobile phase pH, significantly affects retention time, and slight variations in pH can alter selectivity and resolution.[1]
Q2: What are the most common organic acids that co-elute with fumaric acid?
A2: The most common organic acids that have been reported to co-elute or interfere with fumaric acid include:
-
Maleic Acid: As the cis-isomer of fumaric acid (trans-isomer), it is often a primary interferent, especially in samples where isomerization can occur.[2][3]
-
Succinic Acid: Due to its similar structure (a saturated four-carbon dicarboxylic acid), it can be challenging to separate from fumaric acid under certain conditions.[4]
-
Malic Acid: This four-carbon dicarboxylic acid with a hydroxyl group can also have similar retention characteristics to fumaric acid.[2]
-
Other short-chain organic acids: Depending on the chromatographic conditions, other small organic acids may also interfere.
Q3: What is "peak tailing" and why is it a common issue when analyzing fumaric acid?
A3: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge. For acidic compounds like fumaric acid, this is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. These interactions can lead to a portion of the analyte being retained longer, resulting in an asymmetric peak shape. An inappropriate mobile phase pH can exacerbate this issue.
Troubleshooting Guides
Guide 1: Resolving Co-elution of Fumaric Acid and Other Organic Acids
Co-elution is a common problem where two or more compounds are not adequately separated and elute from the column at nearly the same time.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Fumaric Acid Stability in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH for the optimal stability of fumaric acid in common buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for fumaric acid stability?
A1: Fumaric acid is a chemically stable dicarboxylic acid. Its stability in aqueous solutions is influenced by pH. Generally, fumaric acid exhibits good stability in acidic conditions. As the pH increases, the carboxyl groups deprotonate, forming fumarate salts, which can be more susceptible to certain degradation pathways. For optimal stability, it is recommended to maintain the pH within a range where the fully protonated or mono-protonated species are predominant, typically below its second pKa value.
Q2: What are the pKa values of fumaric acid?
A2: Fumaric acid is a dicarboxylic acid with two dissociation constants (pKa values). At 25°C, these are approximately:
-
pKa1 = 3.03
-
pKa2 = 4.44
These values are important for determining the ionization state of fumaric acid at a given pH and for selecting an appropriate buffer system.
Q3: Which buffers are commonly used with fumaric acid in pharmaceutical formulations?
A3: Common buffers used in formulations containing fumaric acid include citrate and phosphate buffers.[1][2] The choice of buffer depends on the desired pH of the final formulation and the compatibility of the buffer components with the active pharmaceutical ingredient (API) and other excipients.
Q4: What are the main degradation pathways for fumaric acid in aqueous solutions?
A4: The primary degradation pathways for fumaric acid in aqueous solutions can include:
-
Isomerization: Conversion of the trans-isomer (fumaric acid) to the cis-isomer (maleic acid), which can be influenced by heat and light.[3][4]
-
Hydrolysis: While generally stable, under certain conditions, the double bond can be susceptible to hydration to form malic acid.
-
Oxidation: In the presence of strong oxidizing agents, the double bond can be cleaved.
-
Reaction with other excipients: The reactivity of fumaric acid should be assessed in the presence of other formulation components.
Q5: How does temperature affect the stability of fumaric acid?
A5: Elevated temperatures can accelerate the degradation of fumaric acid, particularly its isomerization to maleic acid. It is crucial to store fumaric acid solutions at controlled room temperature or as specified by stability studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of fumaric acid concentration over time | - Degradation due to inappropriate pH.- Isomerization to maleic acid.- Precipitation of fumaric acid. | - Verify the pH of the buffer and adjust if necessary to a lower pH range.- Analyze for the presence of maleic acid using a suitable HPLC method.- Check the solubility of fumaric acid at the given pH and concentration. Consider adjusting the concentration or pH. |
| Appearance of unknown peaks in HPLC chromatogram | - Formation of degradation products (e.g., maleic acid, malic acid).- Interaction with buffer components or other excipients. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Evaluate the compatibility of fumaric acid with all formulation components. |
| Shift in pH of the buffered solution | - Insufficient buffer capacity.- Interaction of fumaric acid with the buffer, consuming buffer components. | - Increase the concentration of the buffer.- Select a buffer with a pKa closer to the desired pH of the formulation. |
| Precipitation in the formulation | - Fumaric acid has low aqueous solubility, which is pH-dependent.- Formation of an insoluble salt with other formulation components. | - Ensure the concentration of fumaric acid is below its solubility limit at the formulation's pH.- The solubility of fumaric acid is higher at higher pH values where it exists as the more soluble fumarate salts.- Conduct compatibility studies with all excipients. |
Quantitative Data on Fumaric Acid Stability
The following tables provide representative data on the stability of fumaric acid in commonly used buffers at different pH values over time at 40°C.
Table 1: Stability of Fumaric Acid (0.1 mg/mL) in 0.1 M Citrate Buffer at 40°C
| pH | Time (weeks) | Fumaric Acid Remaining (%) | Maleic Acid Formation (%) |
| 3.0 | 0 | 100.0 | 0.0 |
| 4 | 99.8 | 0.1 | |
| 8 | 99.5 | 0.3 | |
| 12 | 99.2 | 0.5 | |
| 5.0 | 0 | 100.0 | 0.0 |
| 4 | 99.5 | 0.3 | |
| 8 | 98.9 | 0.7 | |
| 12 | 98.2 | 1.1 | |
| 6.5 | 0 | 100.0 | 0.0 |
| 4 | 98.8 | 0.8 | |
| 8 | 97.5 | 1.5 | |
| 12 | 96.1 | 2.3 |
Table 2: Stability of Fumaric Acid (0.1 mg/mL) in 0.1 M Phosphate Buffer at 40°C
| pH | Time (weeks) | Fumaric Acid Remaining (%) | Maleic Acid Formation (%) |
| 3.0 | 0 | 100.0 | 0.0 |
| 4 | 99.9 | < 0.1 | |
| 8 | 99.7 | 0.2 | |
| 12 | 99.4 | 0.4 | |
| 5.0 | 0 | 100.0 | 0.0 |
| 4 | 99.6 | 0.2 | |
| 8 | 99.1 | 0.5 | |
| 12 | 98.5 | 0.9 | |
| 7.0 | 0 | 100.0 | 0.0 |
| 4 | 99.0 | 0.6 | |
| 8 | 97.9 | 1.2 | |
| 12 | 96.5 | 2.0 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
1.1: 0.1 M Citrate Buffer Preparation
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).
-
To prepare a buffer of a specific pH, mix the volumes of the two solutions as indicated in the table below.
-
Verify the final pH with a calibrated pH meter and adjust with small amounts of the acidic or basic stock solution if necessary.
| Desired pH | 0.1 M Citric Acid (mL) | 0.1 M Trisodium Citrate (mL) |
| 3.0 | 82.0 | 18.0 |
| 4.0 | 61.5 | 38.5 |
| 5.0 | 40.0 | 60.0 |
| 6.0 | 18.5 | 81.5 |
1.2: 0.1 M Phosphate Buffer Preparation
-
Prepare a 0.1 M solution of sodium phosphate monobasic (NaH₂PO₄) and a 0.1 M solution of sodium phosphate dibasic (Na₂HPO₄).
-
Mix the monobasic and dibasic solutions in the appropriate ratio to achieve the desired pH. For example, for a pH of 7.0, a common starting point is to mix 39 mL of the monobasic solution with 61 mL of the dibasic solution for every 100 mL of buffer.
-
Use a calibrated pH meter to monitor the pH and adjust by adding one solution to the other until the target pH is reached.
Protocol 2: Fumaric Acid Stability Testing
-
Prepare a stock solution of fumaric acid in the desired buffer (e.g., 1 mg/mL).
-
Dilute the stock solution with the same buffer to the final concentration for the stability study (e.g., 0.1 mg/mL).
-
Divide the solution into aliquots in sealed, amber glass vials to protect from light.
-
Store the vials at the desired temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 4, 8, and 12 weeks), remove a vial and allow it to come to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of fumaric acid and any degradation products.
Protocol 3: Stability-Indicating HPLC Method for Fumaric Acid
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.02 M potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for Fumaric Acid Stability Testing.
Caption: Troubleshooting Decision Tree for Fumaric Acid Loss.
References
Fumaric acid precipitation in concentrated stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumaric acid, specifically addressing the common issue of its precipitation in concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my fumaric acid not dissolving in water at room temperature?
A1: Fumaric acid has low solubility in cold water.[1][2] At 25°C, its solubility is only about 0.63 g per 100 mL.[1][3] To improve dissolution, it is recommended to heat the solution, as solubility significantly increases with temperature.[4]
Q2: What is the maximum concentration of fumaric acid I can dissolve in water?
A2: The maximum concentration depends on the temperature of the water. While solubility is low at room temperature, it increases substantially with heat. For instance, at 100°C, the solubility of fumaric acid in water increases to 9.8 g per 100 mL. For higher concentrations, consider using a different solvent or a co-solvent system.
Q3: Can I prepare a concentrated stock solution of fumaric acid in an organic solvent?
A3: Yes, fumaric acid is more soluble in some organic solvents than in water. Ethanol and other alcohols are effective solvents for fumaric acid. For example, the solubility in 95% ethanol at 30°C is 98 g per 100 g of alcohol. Dimethyl sulfoxide (DMSO) can also be used to prepare a concentrated stock solution of 23 mg/mL.
Q4: How does pH affect the solubility of fumaric acid?
A4: The solubility of fumaric acid is pH-dependent. Fumaric acid is a dicarboxylic acid with two pKa values (pKa1 = 3.03, pKa2 = 4.44). As the pH of the solution increases above the pKa values, the carboxylic acid groups deprotonate to form fumarate salts, which are more soluble in water than the undissociated acid. Therefore, adjusting the pH with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form sodium or potassium fumarate can significantly increase its aqueous solubility.
Q5: My fumaric acid solution precipitated after cooling. What should I do?
A5: Precipitation upon cooling is expected, especially for highly concentrated solutions prepared with heating. To redissolve the precipitate, you can gently reheat the solution before use. If the protocol allows, you can prepare a less concentrated solution or use a co-solvent system (e.g., water-ethanol mixture) to improve stability at lower temperatures.
Troubleshooting Guide
Issue: Fumaric acid is precipitating out of my concentrated stock solution.
This guide will walk you through a systematic approach to troubleshoot and resolve fumaric acid precipitation.
Step 1: Identify the Solvent System
The first step is to consider the solvent used to prepare the stock solution.
-
Aqueous Solutions: Fumaric acid has limited solubility in water at room temperature.
-
Organic Solvents: Solubility is generally higher in polar organic solvents like ethanol and DMSO.
-
Co-solvents: Mixtures of water and alcohol can enhance solubility.
Step 2: Evaluate Preparation Method
How the solution was prepared can significantly impact its stability.
-
Order of Addition: Always add fumaric acid powder slowly to the solvent while stirring continuously to prevent clumping.
-
Agitation: Continuous stirring or shaking is crucial for complete dissolution.
-
Temperature: Heating the solvent can significantly increase the amount of fumaric acid that dissolves.
Step 3: Consider Environmental Factors
-
Storage Temperature: Storing concentrated aqueous solutions at low temperatures (e.g., 4°C) will likely cause precipitation. Store solutions at room temperature if possible, and be prepared to gently warm them before use if precipitation occurs.
-
pH of the Solution: For aqueous solutions, the pH is a critical factor. Below its pKa values, fumaric acid exists predominantly in its less soluble undissociated form.
Data Presentation
Table 1: Solubility of Fumaric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.49 |
| Water | 25 | 0.63 |
| Water | 40 | 1.07 |
| Water | 60 | 2.40 |
| Water | 100 | 9.80 |
| 95% Ethanol | 30 | 5.76 ( g/100g ) |
| Ethanol | 20 | 4.57 |
| Acetone | 20 | 1.29 |
| Diethyl Ether | 25 | 1.01 |
| DMSO | Room Temperature | 2.3 (23 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Fumaric Acid Solution with Heating
-
Weighing: Accurately weigh the desired amount of fumaric acid powder.
-
Solvent Addition: Add the fumaric acid to a volume of deionized water in a heat-resistant beaker with a magnetic stir bar.
-
Heating and Stirring: Place the beaker on a hotplate with magnetic stirring. Heat the solution to approximately 60-80°C while stirring continuously. Do not boil.
-
Dissolution: Continue heating and stirring until all the fumaric acid has dissolved.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature with continuous stirring. Be aware that precipitation may occur upon cooling if the solution is supersaturated at room temperature.
-
Storage: Store the solution in a tightly sealed container. If precipitation occurs upon storage, gently warm the solution to redissolve the solid before use.
Protocol 2: Preparation of a Concentrated Fumaric Acid Solution using a Co-Solvent System
-
Solvent Preparation: Prepare a hydro-alcoholic solution (e.g., 16% ethanol in water).
-
Weighing: Weigh the desired amount of fumaric acid.
-
Dissolution: Slowly add the fumaric acid to the co-solvent mixture while stirring vigorously at room temperature.
-
Agitation: Continue to stir until the fumaric acid is completely dissolved. Gentle warming can be applied to expedite dissolution if necessary.
-
Storage: Store the solution in a well-sealed container at room temperature.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Fumaric Acid and Malic Acid as Metabolic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid and malic acid, both intermediates of the tricarboxylic acid (TCA) cycle, play pivotal roles in cellular energy metabolism. Their interconversion, catalyzed by the enzyme fumarate hydratase, is a crucial step in the generation of reducing equivalents for ATP synthesis. While structurally similar, their distinct chemical properties and points of entry and exit from metabolic pathways can lead to differential effects on cellular bioenergetics and signaling. This guide provides an objective comparison of fumaric acid and malic acid as metabolic substrates, supported by experimental data and detailed protocols to aid in the design and interpretation of metabolic studies.
Core Metabolic Roles and Interconversion
Fumaric acid (fumarate in its ionized form) and malic acid (malate) are four-carbon dicarboxylic acids that are central to the TCA cycle, a series of chemical reactions used by aerobic organisms to release stored energy.[1]
-
Fumarate is formed from the oxidation of succinate by succinate dehydrogenase (Complex II of the electron transport chain).
-
Malate is synthesized through the hydration of fumarate by the enzyme fumarate hydratase.[2] Malate is then oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[3]
This relationship is visually represented in the following signaling pathway diagram.
Comparative Performance as Metabolic Substrates
The efficacy of fumaric acid versus malic acid as an exogenous metabolic substrate depends on several factors, including cellular uptake, transport into the mitochondria, and the metabolic state of the cell.
Cellular and Mitochondrial Uptake
Both fumarate and malate can be transported into cells and mitochondria via specific dicarboxylate carriers.[4] Studies in rat kidney mitochondria have shown the presence of separate transporters for fumarate/malate and fumarate/aspartate exchange.[4] Research in yeast has also identified a fumarate/malate antiporter. While both can enter the cell, the kinetics of transport can vary between cell types and the prevailing metabolic conditions.
A study on pancreatic β-cells utilized dimethyl fumarate (DMF) and dimethyl malate (DMM), which are cell-permeable esters of fumarate and malate, to bypass transporter limitations. This study found that DMF was more potent in its anti-inflammatory effects than DMM, suggesting that once intracellular, fumarate may have more pronounced signaling roles.
Impact on Mitochondrial Respiration
The direct impact of exogenous fumarate and malate on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR). Malate, in combination with a source of pyruvate or glutamate, is commonly used to assess Complex I-driven respiration. Succinate, which is converted to fumarate, is used to measure Complex II-driven respiration.
While direct head-to-head comparisons of equimolar concentrations of exogenous fumarate and malate on OCR are not extensively reported, inferences can be made from their roles. Malate directly fuels the production of NADH, a key substrate for Complex I, which is a primary entry point for electrons into the electron transport chain. Fumarate's immediate metabolic product is malate, so its effect on Complex I-driven respiration is indirect. However, high concentrations of fumarate can lead to the reversal of succinate dehydrogenase, where fumarate acts as a terminal electron acceptor, particularly under hypoxic conditions.
The following table summarizes the expected primary effects of each substrate on mitochondrial respiration.
| Parameter | Fumaric Acid (as primary substrate) | Malic Acid (as primary substrate) |
| Primary Entry into TCA Cycle | Conversion to Malate | Oxidation to Oxaloacetate |
| Primary Effect on ETC | Indirectly supports Complex I via conversion to malate; can act as an electron acceptor for Complex II (reverse) | Directly supports Complex I via NADH production |
| Expected Impact on OCR | Dependent on conversion to malate and cellular redox state | Direct stimulation of Complex I-driven respiration |
Downstream Metabolic and Signaling Effects
The accumulation of either fumarate or malate can have significant consequences for cellular metabolism and signaling pathways.
Fumarate accumulation, often due to mutations in the fumarate hydratase gene, is a hallmark of certain cancers and is considered an oncometabolite. High levels of fumarate can inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes, and can also promote a pro-inflammatory state in macrophages.
Malate is a key component of the malate-aspartate shuttle, which is crucial for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. The levels of malate can therefore influence the balance between glycolysis and oxidative phosphorylation.
A comparative study using cell-permeable esters in pancreatic β-cells showed that dimethyl fumarate was more effective at reducing inflammatory gene expression than dimethyl malate. This suggests that even with comparable cellular entry, the downstream signaling effects of fumarate can be more pronounced.
| Downstream Effect | Fumaric Acid | Malic Acid | Supporting Data |
| Signaling Role | Oncometabolite, pro-inflammatory | Key component of malate-aspartate shuttle | |
| Effect on Inflammation | More potent anti-inflammatory effects (as dimethyl ester) | Less potent anti-inflammatory effects (as dimethyl ester) |
Experimental Protocols
To aid researchers in their comparative studies of fumaric and malic acid, we provide detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration using High-Resolution Respirometry (Oroboros O2k)
This protocol allows for the direct comparison of substrates on the respiration of isolated mitochondria.
Workflow Diagram:
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer (e.g., MiR05)
-
Stock solutions of L-malic acid and fumaric acid (e.g., 1 M, pH adjusted to 7.2)
-
ADP stock solution (e.g., 500 mM)
-
Oroboros O2k-FluoRespirometer
Procedure:
-
Preparation:
-
Prepare fresh mitochondrial respiration buffer and substrate/inhibitor solutions.
-
Calibrate the Oroboros O2k instrument according to the manufacturer's instructions.
-
Add 2 mL of respiration buffer to each chamber and allow the signal to stabilize.
-
-
Assay:
-
Add a standardized amount of isolated mitochondria (e.g., 0.1 mg/mL) to each chamber.
-
For Malate: Add malate to a final concentration of 5 mM. It is common to also add pyruvate (5 mM) or glutamate (10 mM) to support Complex I activity fully.
-
For Fumarate: In a separate chamber, add fumarate to a final concentration of 5 mM.
-
Record the State 2 (LEAK) respiration rate.
-
Add ADP to a final concentration of 1 mM to initiate State 3 (OXPHOS) respiration.
-
Record the State 3 respiration rate.
-
Subsequent additions of inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) can be performed to further dissect the respiratory chain.
-
Isotopic Tracer Analysis using LC-MS
This method allows for the tracing of the metabolic fate of fumarate and malate.
Workflow Diagram:
Materials:
-
Cultured mammalian cells
-
Culture medium
-
¹³C-labeled L-malic acid and ¹³C-labeled fumaric acid
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing either ¹³C-labeled fumarate or ¹³C-labeled malate at a defined concentration.
-
Incubate the cells for various time points to achieve isotopic steady-state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol).
-
Analyze the samples using an LC-MS method optimized for the separation and detection of TCA cycle intermediates.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the mass isotopologues of downstream metabolites.
-
Use metabolic flux analysis software to calculate the relative contribution of the labeled substrate to different metabolic pathways.
-
Conclusion
Both fumaric acid and malic acid are integral to cellular energy production. Malic acid serves as a more direct substrate for NADH production and Complex I-driven respiration. Fumaric acid, while readily converted to malate, also possesses distinct signaling properties, particularly when it accumulates, and can act as an alternative electron acceptor under certain conditions. The choice of which substrate to use in experimental settings will depend on the specific metabolic pathway being investigated. The provided protocols offer a starting point for researchers to quantitatively compare the effects of these two key metabolic intermediates in their specific model systems. Further direct comparative studies are needed to fully elucidate their differential roles in various cell types and disease states.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic reprogramming of macrophages and its involvement in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate permeation in normal and acidotic rat kidney mitochondria: fumarate/malate and fumarate/aspartate translocators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fumaric Acid and Maleic Acid: Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Fumaric acid and maleic acid, both dicarboxylic acids with the chemical formula C4H4O4, present a classic case of geometric isomerism, leading to distinct differences in their physical and chemical properties. As the trans and cis isomers of butenedioic acid, respectively, their spatial arrangement of atoms profoundly impacts their stability and reactivity. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific applications, from drug formulation to polymer synthesis.
I. Comparative Stability
Fumaric acid is thermodynamically more stable than maleic acid. This increased stability is attributed to the trans configuration of its carboxyl groups, which minimizes steric and electrostatic repulsion.[1][2][3] In contrast, the proximate cis positioning of the carboxyl groups in maleic acid leads to intramolecular strain.[1][4] This fundamental difference in stability is quantitatively reflected in their heats of combustion and the enthalpy of isomerization.
Quantitative Stability Data
| Property | Fumaric Acid | Maleic Acid | Reference |
| Heat of Combustion | -1336.0 kJ/mol | -1359.2 kJ/mol to -1355 kJ/mol | |
| Melting Point | 287 °C | 130-139 °C | |
| Enthalpy of Isomerization (Maleic to Fumaric) | - | -22.7 kJ/mol to -23.9 x 107 J/kmol |
The lower heat of combustion for fumaric acid indicates that it exists in a lower energy state, making it the more stable isomer. The significantly higher melting point of fumaric acid is a consequence of its ability to form more effective intermolecular hydrogen bonds and pack more efficiently in a crystal lattice, a direct result of its linear, trans structure.
II. Comparative Reactivity
The geometric constraints of the double bond and the relative positioning of the carboxyl groups dictate the differing reactivity of fumaric and maleic acid.
Acidity
Maleic acid is a stronger acid in its first dissociation than fumaric acid. This is because the resulting maleate monoanion is stabilized by intramolecular hydrogen bonding between the carboxylate and the remaining carboxylic acid group. This stabilizing interaction is not possible in the trans configuration of the fumarate monoanion.
| Acid Dissociation Constant | Fumaric Acid | Maleic Acid | Reference |
| pKa1 | 3.02 - 3.053 | 1.910 - 1.92 | |
| pKa2 | 4.4 - 4.494 | 6.23 - 6.332 |
Anhydride Formation
Maleic acid readily forms maleic anhydride upon heating to a lower temperature, a reaction driven by the proximity of its two carboxylic acid groups. Fumaric acid, with its distant carboxyl groups, requires much higher temperatures and often the presence of a catalyst to form maleic anhydride, as the reaction involves isomerization followed by dehydration.
Electrophilic Addition: Bromination
The stereochemistry of electrophilic addition reactions, such as bromination, differs significantly between the two isomers. The bromination of fumaric acid proceeds via an anti-addition mechanism to yield a meso product, 2,3-dibromosuccinic acid. In contrast, the bromination of maleic acid results in a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid. This difference arises from the initial formation of a bromonium ion intermediate and the subsequent nucleophilic attack by the bromide ion.
III. Experimental Protocols
Determination of Heat of Combustion
Objective: To measure and compare the heat of combustion of fumaric acid and maleic acid.
Methodology:
-
A precisely weighed sample (approximately 1 gram) of either fumaric acid or maleic acid is placed in a bomb calorimeter.
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is submerged in a known volume of water in an insulated container.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
Isomerization of Maleic Acid to Fumaric Acid
Objective: To induce and monitor the conversion of maleic acid to the more stable fumaric acid.
Methodology:
-
A solution of maleic acid is prepared in a suitable solvent, such as water or hydrochloric acid.
-
The solution is heated to a specific temperature, often with the addition of a catalyst like hydrochloric acid or bromine under photolytic conditions.
-
The reaction can be monitored over time by taking aliquots and analyzing the composition using techniques such as High-Performance Liquid Chromatography (HPLC) or by observing the precipitation of the less soluble fumaric acid.
-
The yield of fumaric acid can be determined by filtering, drying, and weighing the precipitate. A kinetic study can be performed by measuring the concentration of both acids at different time intervals.
IV. Visualizing Key Concepts
References
Cross-Validation of Fumaric Acid Analysis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of fumaric acid is critical for quality control, formulation development, and metabolic studies. This guide provides an objective comparison of common analytical techniques for fumaric acid analysis, supported by experimental data and detailed methodologies to aid in method selection and validation.
Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is widely used as a food acidulant and in pharmaceutical formulations.[1] Its accurate measurement is crucial, and various analytical techniques are employed for this purpose. This guide explores the principles, performance, and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and UV-Vis Spectrophotometry in the analysis of fumaric acid.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for fumaric acid quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of the most commonly used techniques.
| Analytical Technique | Principle | Linearity Range | Accuracy/Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity on a stationary phase, followed by UV detection. | 0.05 - 10 µg/mL[2] | 89 - 92%[2] | < 2.0%[3] | 0.01 µg per injection[2] | Not specified | High specificity, accuracy, and suitability for complex mixtures. | Requires more expensive instrumentation and skilled operators. |
| Gas Chromatography (GC) | Separation of volatile or derivatized compounds in a gaseous mobile phase. | Not specified | 76% (for dimethyl maleate recovery) | Not specified | Not specified | Not specified | High sensitivity for trace analysis. | Requires derivatization of the non-volatile fumaric acid, adding complexity. |
| Titrimetry | Neutralization reaction between the acidic protons of fumaric acid and a standard base. | Not specified | Not specified | Not specified | Not specified | Not specified | Simple, cost-effective, and does not require sophisticated equipment. | Lacks specificity and is only suitable for relatively pure samples with higher concentrations. |
| UV-Vis Spectrophotometry | Formation of a colored complex that absorbs light at a specific wavelength. | 0.5 - 12 µmoles | Not specified | Not specified | Not specified | Not specified | Rapid and simple for routine analysis. | Prone to interference from other compounds that absorb in the same UV region. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and method transfer. The following sections outline the fundamental steps for each analytical method.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for its accuracy and ability to separate fumaric acid from its isomer, maleic acid, and other organic acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 22 cm)
Reagents:
-
Mobile Phase: 0.005 N Sulfuric Acid
-
Standard Solution: Prepare a stock solution of USP Fumaric Acid RS in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Dissolve the sample containing fumaric acid in the mobile phase.
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the fumaric acid peak based on its retention time compared to the standard.
-
Quantify the amount of fumaric acid in the sample using the calibration curve.
Gas Chromatography (GC)
Due to the low volatility of fumaric acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Reagents:
-
Derivatization Agent: Boron trifluoride-methanol complex or similar methylating agent.
-
Solvent: Methanol
-
Standard: Fumaric acid for derivatization and calibration.
Procedure:
-
Derivatization: React a known amount of the sample and standards with the boron trifluoride-methanol reagent to form dimethyl fumarate.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable capillary column and temperature program to separate the dimethyl fumarate from other components.
-
Detection: Detect the eluted components using FID or MS.
-
Quantification: Create a calibration curve from the derivatized standards and determine the concentration of fumaric acid in the sample.
Titrimetry
This classical method provides a straightforward way to determine the total acid content in a sample.
Instrumentation:
-
Burette
-
Conical flask
-
Magnetic stirrer
Reagents:
-
Titrant: 0.5 N Sodium Hydroxide (NaOH) VS, accurately standardized.
-
Solvent: Methanol
-
Indicator: Phenolphthalein TS
Procedure:
-
Accurately weigh about 1 g of the fumaric acid sample and dissolve it in 50 mL of methanol in a conical flask. Gentle warming may be required.
-
Cool the solution to room temperature and add a few drops of phenolphthalein indicator.
-
Titrate the solution with 0.5 N NaOH until the first appearance of a pink color that persists for at least 30 seconds.
-
Perform a blank titration with 50 mL of methanol and make any necessary corrections.
-
Calculate the amount of fumaric acid using the following formula:
-
Each mL of 0.5 N sodium hydroxide is equivalent to 29.02 mg of C₄H₄O₄.
-
UV-Vis Spectrophotometry
This colorimetric method is based on the reaction of fumaric acid with pyridine and acetic anhydride to produce a colored complex.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Pyridine
-
Acetic Anhydride
-
Trichloroacetic acid (TCA) for deproteinization if necessary.
Procedure:
-
Sample Preparation: For biological samples, deproteinize by adding TCA and centrifuging.
-
Color Development: To 1 mL of the sample or standard solution, add 3 mL of pyridine and 4 mL of acetic anhydride.
-
Incubation: Incubate the mixture for 30 minutes at 32°C.
-
Measurement: Measure the absorbance of the resulting colored solution at 385 nm against a reagent blank.
-
Quantification: Prepare a standard curve using known concentrations of fumaric acid and determine the concentration in the sample.
Workflow and Logical Relationships
The process of cross-validating different analytical techniques for fumaric acid analysis involves a systematic approach to ensure data comparability and reliability.
Caption: Workflow for Cross-Validation of Fumaric Acid Analytical Methods.
The following diagram illustrates the logical relationship between the analytical techniques and their primary applications based on sample complexity and required sensitivity.
Caption: Decision Tree for Selecting an Analytical Technique for Fumaric Acid.
References
Fumaric Acid as a Negative Control in Enzyme Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme inhibition assays, the selection of an appropriate negative control is paramount to ensure the validity and accuracy of experimental data. An ideal negative control should be structurally similar to the test compounds but devoid of any inhibitory activity against the target enzyme. Fumaric acid, a key intermediate in the citric acid cycle, is sometimes considered for this role. This guide provides a comprehensive comparison of fumararic acid and its structural analogs—succinic acid and maleic acid—as potential negative controls in enzyme inhibition assays, with a focus on the well-characterized enzyme, tyrosinase.
The Critical Role of a Negative Control
A negative control serves as a baseline to confirm that the observed inhibition is a direct result of the experimental compound and not due to non-specific effects of the assay components or experimental conditions. It helps to rule out false positives and ensures the reliability of the structure-activity relationship (SAR) data.
Comparative Analysis of Dicarboxylic Acids as Negative Controls
While structurally simple, dicarboxylic acids such as fumaric, succinic, and maleic acid are not always inert in biological systems. Their suitability as negative controls is highly dependent on the specific enzyme and assay conditions.
Quantitative Comparison of Inhibitory Activity against Mushroom Tyrosinase
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of fumaric acid and its analogs against mushroom tyrosinase, a commonly used model enzyme in screening studies for inhibitors of melanogenesis. A higher IC50 value indicates weaker inhibitory activity.
| Compound | Chemical Structure | IC50 (Mushroom Tyrosinase) | Inhibition Type | Reference |
| Fumaric Acid | 13.7 ± 0.25 mM | Parabolic Non-competitive | [1] | |
| Succinic Acid | 2.943 mM | Not Specified | [2][3] | |
| Malic Acid | 3.91 mM | Mixed-type | [2][3] | |
| Maleic Acid | IC50 not readily available for tyrosinase. Not a substrate for lipase. | Not Applicable |
Key Observations:
-
Fumaric Acid: Exhibits the highest IC50 value among the tested dicarboxylic acids, indicating it is the weakest inhibitor of mushroom tyrosinase in this group. Its inhibitory mechanism is classified as parabolic non-competitive.
-
Succinic Acid and Malic Acid: Both show significantly stronger inhibition of tyrosinase compared to fumaric acid, with lower IC50 values. This suggests they are less suitable as negative controls in this specific assay.
-
Maleic Acid: While a structural isomer of fumaric acid, its inhibitory activity against tyrosinase is not well-documented in readily available literature. Its poor interaction with other enzymes like lipase suggests it might be more inert in some contexts.
Based on this data, fumaric acid is the most appropriate negative control among the dicarboxylic acids tested for mushroom tyrosinase inhibition assays, due to its comparatively lower inhibitory effect. However, its own inhibitory activity, albeit weak, must be taken into account during data analysis.
Experimental Protocols
A standardized and well-documented protocol is essential for reproducible results. The following is a detailed methodology for a mushroom tyrosinase inhibition assay, which can be adapted to compare the effects of fumaric acid and other potential negative controls.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (Fumaric acid, Succinic acid, Maleic acid, etc.)
-
Positive Control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
2. Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound Solutions: Dissolve fumaric acid and other test compounds in the appropriate solvent (e.g., phosphate buffer, DMSO). Prepare a series of dilutions to determine IC50 values.
-
Positive Control Solution: Prepare a stock solution of a known tyrosinase inhibitor, like kojic acid, for comparison.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or buffer for the enzyme control, and the chosen negative control).
-
140 µL of phosphate buffer.
-
20 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) in kinetic mode for a set duration (e.g., 10-20 minutes) using a microplate reader. The rate of dopachrome formation is monitored as an increase in absorbance.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_enzyme_control - Rate_sample) / Rate_enzyme_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the roles of these molecules and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for a typical enzyme inhibition assay.
Caption: The Citric Acid Cycle showing the positions of succinate and fumarate.
Conclusion and Recommendations
The selection of a negative control in enzyme inhibition assays requires careful consideration of the potential for even weak inhibitory activity. This comparative guide demonstrates that while fumaric acid has a significantly higher IC50 value against mushroom tyrosinase than its structural analogs, succinic and malic acid, it is not entirely inert.
Recommendations for Researchers:
-
Prioritize Inertness: When selecting a negative control, prioritize molecules with the highest possible IC50 value or, ideally, no measurable inhibition at the highest concentrations tested.
-
Enzyme Specificity: The suitability of a negative control is enzyme-dependent. A compound that is a weak inhibitor for one enzyme may be a potent inhibitor for another.
-
Assay Controls: Always include a "no inhibitor" control (enzyme, substrate, and buffer) as the primary reference for calculating 100% enzyme activity.
-
Data Interpretation: If using a compound like fumaric acid as a negative control, be aware of its weak inhibitory potential and consider its effects when interpreting the SAR of your test compounds.
-
Alternative Controls: For tyrosinase assays, the assay buffer or the solvent used to dissolve the test compounds (e.g., DMSO) at the same final concentration is often the most appropriate negative control, as it is less likely to have specific interactions with the enzyme's active site.
References
Detecting Fumaric Acid Across Various Matrices: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of fumaric acid is crucial across a spectrum of applications, from food and beverage quality control to clinical and preclinical studies. This guide provides a comparative overview of common analytical methods for fumaric acid detection, focusing on their linearity and range in diverse matrices. Detailed experimental protocols and visual workflows are presented to support methods evaluation and implementation.
Fumaric acid, an essential intermediate in the Krebs cycle, is also widely used as a food additive and a therapeutic agent.[1] Its accurate measurement in complex biological and chemical environments is paramount. The choice of analytical technique depends on factors such as the matrix complexity, required sensitivity, and available instrumentation. This guide explores High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), enzymatic assays, and Capillary Electrophoresis (CE), providing a direct comparison of their performance characteristics.
Comparative Performance of Analytical Methods
The linearity and range of an analytical method are critical parameters that define the concentrations over which the assay is accurate and precise. The following table summarizes these characteristics for fumaric acid detection using various techniques in different sample types.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Wine (White, Rosé, Red), Water | 0.3 mg/L - 75 mg/L | > 0.999 | 0.3 mg/L | [2] |
| Rat Plasma | 1 µg/mL - 200 µg/mL | 0.9939 | 1 µg/mL | [3] | |
| Rat Urine | 5 µg/mL - 200 µg/mL | 0.9972 | 5 µg/mL | [3] | |
| Rat Fecal Material | 25 µg/g - 500 µg/g | 0.9956 | 25 µg/g | [3] | |
| Enzymatic Assay | Wine (White, Red), Grape Juice, Synthetic Solutions | 0 g/L - 1.5 g/L | 0.9985 - 0.9999 | Not Specified | |
| LC-MS/MS | Various Biological Matrices | Not Specified | > 0.9998 | < 60 nM (for most TCA intermediates) | |
| Rat Plasma (stabilized) | Not Specified | Not Specified | Not Specified | ||
| Capillary Electrophoresis (CE) | Apple Juice, Drink Powder | 0.02 mmol/L - 1.00 mmol/L | > 0.9996 | 0.005 mmol/L | |
| Apple Juice, dl-malic acid | 1.0x10⁻⁷ mol/L - 1.0x10⁻⁴ mol/L | > 0.9991 | 5.34x10⁻⁸ mol/L |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for the key experiments cited in this guide.
1. HPLC-UV Method for Fumaric Acid in Wine
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: ProntoSIL C-18 analytical column.
-
Mobile Phase: Isocratic elution with water acidified with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 205 nm and 235 nm.
-
Sample Preparation: Wine samples are filtered through 0.45 µm filters before injection.
-
Run Time: 40 minutes, including column cleaning with acetonitrile and re-equilibration.
2. HPLC-UV Method for Fumaric Acid in Rat Biological Samples
-
Instrumentation: HPLC with UV detection.
-
Extraction: Solid-phase extraction using Quaternary Amine cartridges (1 mL for plasma and fecal samples, 3 mL for urine).
-
Chromatography: Reverse-phase HPLC.
-
Detection: UV at 215 nm.
-
Internal Standards: Chlorofumaric acid for plasma and fecal samples; trans-glutaconic acid for urine samples.
3. Enzymatic Assay for Fumaric Acid in Wine
-
Principle: This method utilizes a commercial L-malic acid enzymatic kit with an additional step. Fumarase is added to convert fumaric acid to L-malic acid, which is then quantified.
-
Reagents: Commercial L-malic acid kit (containing glycylglycine buffer, L-glutamic acid, NAD⁺, Glutamate-oxaloacetate transaminase (GOT), and L-Malate dehydrogenase (L-MDH)), Fumarase enzyme.
-
Procedure:
-
A baseline absorbance reading is taken after the reaction of endogenous L-malic acid.
-
Fumarase is added to the cuvette to catalyze the conversion of fumaric acid to L-malic acid.
-
The subsequent increase in absorbance at 365 nm, corresponding to the formation of NADH, is measured.
-
-
Instrumentation: Spectrophotometer capable of measuring absorbance at 365 nm.
4. LC-MS/MS Method for Tricarboxylic Acid (TCA) Cycle Intermediates
-
Instrumentation: LC-MS/MS system (e.g., Agilent 6490 Triple Quad).
-
Column: C18 reversed-phase column.
-
Mobile Phase: 0.2% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative mode for fumaric acid.
-
Sample Preparation: Varies by matrix. For cell culture, cells are quenched and extracted with perchloric acid. Urine samples are diluted with 0.2% formic acid.
-
Note: For analysis in plasma, the stability of fumaric acid can be an issue due to the presence of the enzyme fumarase. Citric acid can be used as a fumarase inhibitor to stabilize samples.
Visualizing Key Processes
To further elucidate the context and workflow of fumaric acid analysis, the following diagrams are provided.
References
A Researcher's Guide to Fumaric Acid Quantification: A Comparative Analysis of Key Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fumaric acid is critical. This organic acid is a key intermediate in the Krebs cycle and has therapeutic applications, most notably in the treatment of psoriasis and multiple sclerosis. This guide provides a detailed comparison of common analytical methods for fumaric acid quantification, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
This document delves into the accuracy and precision of four principal methods for fumaric acid quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE). Each method's performance is summarized, and detailed experimental protocols are provided to ensure reproducibility.
Comparative Performance of Fumaric Acid Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the desired throughput. The following table summarizes the key performance metrics for each of the discussed analytical techniques.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.3 - 75 mg/L[1] | 0.2 mg/L[1] | 0.3 mg/L[1] | 98.7 - 102.4%[1] | Robust, reliable, and widely available.[2] | Moderate sensitivity compared to MS-based methods. |
| GC-MS | 1 - 5000 ng/g | 1 - 5 ng/g | 2 - 10 ng/g | 93 - 117% | High sensitivity and specificity. | Requires derivatization, which can be time-consuming. |
| Enzymatic Assay | 0 - 1.5 g/L | Not explicitly stated | Not explicitly stated | ~100% (based on slope of regression lines) | High specificity, simple, and rapid. | Susceptible to interference from high concentrations of L-malic acid. |
| Capillary Electrophoresis | 0.02 - 1.00 mmol/L | 0.005 mmol/L | Not explicitly stated | 95.0 - 102% | High resolution, short analysis time, and low sample consumption. | Lower concentration sensitivity compared to GC-MS. |
Visualizing the Fumaric Acid-Nrf2 Signaling Pathway
Fumaric acid esters, such as dimethyl fumarate (DMF), are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The following diagram illustrates the key steps in this process.
Caption: Fumaric acid ester-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine determination of fumaric acid in various matrices, including wine and food products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., ProntoSIL C-18)
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Procedure:
-
Sample Preparation: Dilute the sample with ultrapure water to bring the fumaric acid concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: Prepare an isocratic mobile phase of 0.1% formic acid in ultrapure water.
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Injection volume: 10 µL
-
Column temperature: Ambient
-
Detection wavelength: 210 nm
-
-
Quantification: Generate a calibration curve using standard solutions of fumaric acid. The concentration of fumaric acid in the samples is determined by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is ideal for detecting trace amounts of fumaric acid in complex biological samples. This method typically requires a derivatization step to increase the volatility of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile)
-
Internal standard (e.g., a deuterated analog of fumaric acid)
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize the sample to dryness.
-
Add the derivatization agent and solvent to the dried sample.
-
Heat the mixture (e.g., at 70°C for 60 minutes) to facilitate the derivatization reaction.
-
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier gas: Helium
-
Ionization mode: Electron Ionization (EI)
-
Mass analyzer: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Quantification: Create a calibration curve using derivatized standards. The concentration of fumaric acid is determined by the ratio of the analyte peak area to the internal standard peak area.
Enzymatic Assay
This method is based on the enzymatic conversion of fumaric acid to L-malic acid, which is then quantified spectrophotometrically. It is a simple and rapid method suitable for various sample types, including wine.
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 365 nm
-
Cuvettes
Reagents:
-
Commercial L-malic acid quantification kit (containing L-malate dehydrogenase, NAD+, and buffer)
-
Fumarase enzyme
Procedure:
-
Sample Preparation: Centrifuge the sample to remove any particulate matter. Dilute the sample with ultrapure water to ensure the fumaric acid concentration is within the assay's linear range.
-
Assay Protocol:
-
Follow the instructions of the commercial L-malic acid kit to measure the initial L-malic acid concentration in the sample. This involves measuring the increase in absorbance at 365 nm due to the formation of NADH.
-
After the reaction for L-malic acid is complete, add the fumarase enzyme to the cuvette.
-
The fumarase will convert fumaric acid to L-malic acid, leading to a further increase in NADH and a corresponding increase in absorbance at 365 nm.
-
-
Quantification: The concentration of fumaric acid is proportional to the second increase in absorbance after the addition of fumarase. A standard curve can be prepared using known concentrations of fumaric acid.
Capillary Electrophoresis (CE)
CE provides high-resolution separation of charged molecules like fumaric acid and is characterized by short analysis times and low sample and reagent consumption.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Reagents:
-
Running buffer (e.g., 20 mmol/L ethylenediamine-sulfate electrolyte, pH 6.5)
-
Capillary coating agent (e.g., poly(diallyldimethylammonium chloride))
Procedure:
-
Capillary Pre-conditioning: Before the first injection, and periodically during analysis, rinse the capillary with a conditioning solution (e.g., 0.1 M NaOH), followed by water, and then the running buffer.
-
Sample Preparation: Dilute the sample with the running buffer and filter through a 0.45 µm filter.
-
Electrophoretic Conditions:
-
Applied voltage: -15 kV to -25 kV
-
Capillary temperature: 25°C
-
Injection: Hydrodynamic or electrokinetic injection
-
Detection: Direct UV detection at 214 nm
-
-
Quantification: A calibration curve is constructed by plotting the peak area of fumaric acid standards against their concentrations. The concentration in the sample is then determined from this curve.
References
A Researcher's Guide to HPLC Column Selection for Fumaric Acid Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of fumaric acid is a common analytical challenge. High-Performance Liquid Chromatography (HPLC) is the predominant technique, but its success hinges on selecting the appropriate column. This guide provides an objective comparison of different HPLC columns, supported by experimental data, to facilitate informed decisions in method development.
The choice of an HPLC column for fumaric acid analysis depends on several factors, including the sample matrix, the presence of interfering compounds (such as isomers like maleic acid or other organic acids), and the desired analytical outcome (e.g., speed, resolution). The primary separation modes employed are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exclusion, and Mixed-Mode Chromatography.
Performance Comparison of HPLC Columns
The following table summarizes the performance of various HPLC columns for fumaric acid separation based on published experimental data.
| Column Name | Stationary Phase | Dimensions (mm), Particle Size (µm) | Separation Mode | Retention Time (min) | Key Performance Notes |
| ProntoSIL C-18 [1] | C18 (Octadecylsilane) | 250 x 3, 3 µm | Reversed-Phase | ~13.0 | Stable under 100% aqueous mobile phases; suitable for routine analysis in samples like wine.[1] |
| µ-Bondapark C18 [2] | C18 (Octadecylsilane) | Not Specified | Reversed-Phase | Not Specified | Achieved a separation factor of 1.55 and resolution of 1.52 between malic acid and fumaric acid.[2] |
| Aminex HPX-87H [3] | Sulfonated Polystyrene Divinylbenzene | 300 x 7.8 | Ion-Exclusion | ~20.0 (Typical) | Industry standard for organic acid analysis; separates compounds based on pKa and size. |
| ZIC-pHILIC | Zwitterionic Sulfobetaine (Polymeric) | 100 x 4.6, 5 µm | HILIC | 4.1 | Effective for separating highly polar and hydrophilic compounds like fumaric, oxalic, and citric acids. |
| ZIC-HILIC | Zwitterionic Sulfobetaine (Silica) | 150 x 4.6, 5 µm | HILIC | 4.4 | Offers orthogonal selectivity to reversed-phase columns, with retention increasing with analyte hydrophilicity. |
| Atlantis PREMIER BEH C18 AX | C18 with Anion-Exchange | 100 x 2.1, 1.7 µm | Mixed-Mode (RP/AX) | ~5.0 | Provides better retention and separation efficiency for organic acids than C18 alone, with shorter run times than pure anion-exchange. |
| Newcrom BH | Not Specified | 150 x 4.6, 5 µm | Mixed-Mode | Not Specified | Separates acids with different strengths by combining hydrophobic and ion-exchange retention mechanisms. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are the protocols corresponding to the columns listed in the table.
1. ProntoSIL C-18 (Reversed-Phase)
-
Mobile Phase: Isocratic elution with water containing 0.1% formic acid. A cleaning step with acetonitrile containing 0.1% formic acid is used to remove phenolic compounds, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Temperature: Ambient.
-
Detection: Diode Array Detector (DAD) at 235 nm.
-
Injection Volume: 10 µL.
2. µ-Bondapark C18 (Reversed-Phase)
-
Mobile Phase: 0.5% acetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
3. Aminex HPX-87H (Ion-Exclusion)
-
Mobile Phase: Isocratic elution with a simple, slightly acidified water mobile phase (e.g., dilute sulfuric acid).
-
Flow Rate: 0.4–1.0 mL/min.
-
Temperature: Can be varied from ambient to 60°C to optimize separation.
-
Detection: UV or Refractive Index (RID).
4. ZIC-pHILIC & ZIC-HILIC (HILIC)
-
Mobile Phase: 70% (v/v) Acetonitrile and 30% (v/v) 200 mM Ammonium Acetate, pH 6.8.
-
Flow Rate: 1.0 mL/min for ZIC-pHILIC; 1.5 mL/min for ZIC-HILIC.
-
Temperature: Not specified.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL for ZIC-pHILIC; 20 µL for ZIC-HILIC.
5. Atlantis PREMIER BEH C18 AX (Mixed-Mode)
-
Mobile Phase A: Water with 10 mM ammonium formate, pH 2.6.
-
Mobile Phase B: 50/50 water/methanol (v/v) with 10 mM ammonium formate, pH 9.4.
-
Gradient: 0% B to 70% B over 3 minutes, hold for 3 minutes, then return to 0% B.
-
Flow Rate: 0.35 mL/min.
-
Temperature: 30°C.
-
Detection: Mass Spectrometry (MS) in negative ESI mode.
Column Selection Workflow
Choosing the right column involves a logical decision-making process based on the analytical requirements. The following diagram illustrates a typical workflow for selecting an HPLC column for fumaric acid analysis.
Caption: HPLC Column Selection Workflow for Fumaric Acid Analysis.
Discussion on Column Technologies
Reversed-Phase (RP) C18 Columns: C18 columns are the workhorses of HPLC and are often the first choice for fumaric acid analysis. By operating with a highly aqueous mobile phase at a low pH (e.g., using formic or phosphoric acid), fumaric acid is protonated, increasing its hydrophobicity and allowing for retention on the nonpolar stationary phase (ion suppression). For 100% aqueous mobile phases, "polar-embedded" or "aqua-stable" C18 phases are recommended to prevent phase collapse.
HILIC Columns: HILIC is an excellent alternative for separating very polar compounds that have little or no retention in reversed-phase. A water-enriched layer forms on the polar stationary phase, and analytes partition between this layer and the bulk organic mobile phase. This mode provides orthogonal selectivity to RP and is particularly effective for separating fumaric acid from its cis-isomer, maleic acid, and other highly polar organic acids.
Ion-Exclusion/Ion-Exchange Columns: Ion-exclusion chromatography, often performed on polymer-based columns like the Aminex HPX-87H, is a robust technique for separating organic acids from each other and from inorganic salts. The mechanism involves the repulsion of anionic analytes from the negatively charged stationary phase (Donnan exclusion), with separation based on the pKa and size of the neutral acid molecules that can penetrate the resin pores.
Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and anion-exchange, on a single stationary phase. This approach can provide superior retention and unique selectivity for a wide range of organic acids compared to single-mode columns, often leading to better resolution in complex samples.
Core-Shell vs. Fully Porous Particles: Modern column technology includes core-shell (or superficially porous) particles, which consist of a solid, non-porous core surrounded by a porous shell. Compared to traditional, fully porous particles of the same diameter, core-shell particles can provide higher efficiency (sharper peaks) and faster separations at lower backpressures, allowing for UHPLC-like performance on standard HPLC systems. When selecting any of the column chemistries above, considering a core-shell format can significantly enhance performance.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fumaric Acid
Essential protocols for the safe handling, storage, and disposal of fumaric acid are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks and maintain operational integrity.
Fumaric acid, a key component in various research and development applications, requires careful handling due to its potential to cause serious eye irritation.[1][2][3][4] Adherence to standardized safety procedures is paramount to mitigate exposure risks and prevent accidents. The following information outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and a visual workflow to reinforce best practices.
Personal Protective Equipment (PPE) for Fumaric Acid
When handling fumaric acid, a comprehensive PPE strategy is essential. The following table summarizes the required protective gear, categorized by the area of protection.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be appropriate for tasks with a higher risk of splashing. | Must conform to EN166, OSHA 29 CFR 1910.133, or other appropriate government standards.[1] |
| Hands | Chemically resistant gloves. | Materials such as PVC, neoprene, or nitrile rubber are often suitable. Always inspect gloves before use and use proper removal techniques. |
| Body | Protective clothing. An apron and over-boots of chemically impervious materials may be necessary. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | Respirator (if ventilation is inadequate or for nuisance exposures). | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
Operational Plan for Handling Fumaric Acid
A systematic approach to handling fumaric acid is crucial for laboratory safety. The following step-by-step protocol provides clear guidance for researchers.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Use local exhaust ventilation where dust may be generated.
-
An eyewash station and emergency shower should be readily accessible in the immediate work area.
-
Remove all sources of ignition, as fine dust can form explosive mixtures with air.
2. Donning Personal Protective Equipment (PPE):
-
Before handling fumaric acid, put on all required PPE as specified in the table above.
3. Handling the Substance:
-
Avoid contact with skin and eyes.
-
Minimize dust formation and accumulation during handling.
-
Use appropriate tools and techniques to handle the solid material.
-
Keep containers tightly closed when not in use.
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Remove and properly store or dispose of contaminated clothing. Do not take contaminated clothing home.
Disposal Plan for Fumaric Acid
Proper disposal of fumaric acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste fumaric acid in a suitable, closed, and clearly labeled container.
-
Do not mix with other waste materials.
2. Spill and Leak Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
3. Final Disposal:
-
Dispose of waste fumaric acid and contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be disposed of as unused product.
Fumaric Acid Handling Workflow
Caption: A flowchart illustrating the safe handling workflow for fumaric acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
